molecular formula C36H50O37 B15592960 L-Hexaguluronic acid

L-Hexaguluronic acid

Cat. No.: B15592960
M. Wt: 1074.8 g/mol
InChI Key: SAJWPTZTWGBOFP-CAURGGIBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Hexaguluronic acid is a useful research compound. Its molecular formula is C36H50O37 and its molecular weight is 1074.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C36H50O37

Molecular Weight

1074.8 g/mol

IUPAC Name

(2R,3S,4S,5S,6R)-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C36H50O37/c37-1-2(38)19(25(50)51)69-32(9(1)45)65-15-4(40)11(47)34(71-21(15)27(54)55)67-17-6(42)13(49)36(73-23(17)29(58)59)68-18-7(43)12(48)35(72-24(18)30(60)61)66-16-5(41)10(46)33(70-22(16)28(56)57)64-14-3(39)8(44)31(62)63-20(14)26(52)53/h1-24,31-49,62H,(H,50,51)(H,52,53)(H,54,55)(H,56,57)(H,58,59)(H,60,61)/t1-,2-,3+,4+,5+,6+,7+,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19+,20+,21+,22+,23+,24+,31+,32+,33+,34+,35+,36+/m0/s1

InChI Key

SAJWPTZTWGBOFP-CAURGGIBSA-N

Origin of Product

United States

Foundational & Exploratory

The Discovery and Early History of L-Hexaguluronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides an in-depth exploration of the discovery and early history of L-Hexaguluronic acid, a compound later identified as L-ascorbic acid, or Vitamin C. The narrative of its discovery is a compelling account of scientific inquiry, involving meticulous experimental work and the convergence of research from biochemistry and nutrition. This document details the pivotal experiments conducted by the key scientists involved: Albert Szent-Györgyi, who first isolated the substance; Charles Glen King, who independently isolated it and confirmed its identity as Vitamin C; and Sir Walter Norman Haworth, who elucidated its chemical structure and achieved its synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed look at the foundational research that unveiled the significance of this vital compound.

The Initial Isolation of "Hexuronic Acid" by Albert Szent-Györgyi

Albert Szent-Györgyi's journey to isolate what he initially named "hexuronic acid" began with his research into biological oxidation processes.[1] He was investigating substances that could donate and accept hydrogen atoms, playing a role in cellular respiration.[1] His work on the browning of plants, a process of oxidation, led him to identify a reducing agent in citrus juice and cabbage that could prevent this discoloration.[1]

Experimental Protocol: Inhibition of Peroxidase-Induced Browning

Szent-Györgyi observed that the browning of certain plants, induced by the enzyme peroxidase, could be inhibited by the addition of citrus juice.[1] This led him to deduce the presence of a potent reducing agent.

  • Objective: To demonstrate the presence of a reducing agent in citrus juice capable of inhibiting enzymatic browning.

  • Methodology:

    • A solution containing the plant enzyme peroxidase was prepared.

    • The addition of a substrate for peroxidase initiated the browning reaction.

    • Citrus juice was then added to the reacting mixture.

  • Observation: The browning process was delayed or completely inhibited upon the addition of citrus juice, indicating the presence of a strong reducing agent.[1]

Experimental Protocol: Isolation of Hexuronic Acid from Adrenal Glands

Szent-Györgyi later found a rich source of this reducing substance in the adrenal cortex of animals.[2][3] He developed a procedure to isolate this compound in crystalline form.

  • Objective: To isolate the crystalline reducing substance from bovine adrenal glands.

  • Methodology:

    • Fresh bovine adrenal glands were minced and extracted with an organic solvent to remove fats.

    • The remaining tissue was then extracted with an aqueous solution.

    • The aqueous extract was treated with lead acetate (B1210297) to precipitate proteins and other impurities.

    • The filtrate was then treated with hydrogen sulfide (B99878) to remove excess lead.

    • The solution was concentrated under reduced pressure.

    • Upon cooling, a crystalline substance precipitated, which Szent-Györgyi named "hexuronic acid."[2][3]

Table 1: Properties of Hexuronic Acid (Szent-Györgyi)

PropertyObservation
Appearance White crystalline solid
Chemical Formula C₆H₈O₆
Reducing Properties Strong reducing agent, decolorized iodine solution

The Independent Isolation of Vitamin C and its Identification as Hexuronic Acid by Charles Glen King

Working independently in the United States, Charles Glen King and his colleague W.A. Waugh at the University of Pittsburgh were focused on isolating the anti-scorbutic factor, Vitamin C, from lemon juice.[4][5] They employed a biological assay using guinea pigs, which, like humans, cannot synthesize their own Vitamin C and are thus susceptible to scurvy.[6]

Experimental Protocol: Guinea Pig Bioassay for Scurvy

This bioassay was the standard method for determining the Vitamin C activity of a substance.

  • Objective: To determine the anti-scorbutic activity of isolated fractions from lemon juice.

  • Methodology:

    • Young guinea pigs were placed on a scorbutic diet, typically consisting of oats, bran, and autoclaved milk, which is deficient in Vitamin C.[7]

    • A control group received the scorbutic diet exclusively and would develop scurvy within 2-3 weeks.

    • Test groups received the scorbutic diet supplemented with daily doses of the fractions isolated from lemon juice.

    • The animals were monitored for signs of scurvy, which included weight loss, joint swelling, hemorrhages, and changes in the teeth and gums. A scoring system was often used to quantify the severity of the disease.[8]

    • The effectiveness of a fraction was determined by its ability to prevent or cure scurvy in the test animals.

Table 2: Typical Scorbutic Diet for Guinea Pigs (c. 1930s)

ComponentAmountNotes
Oats Ad libitumProvided basic nutrients and calories.
Bran Ad libitumSource of fiber.
Autoclaved Milk DailyProvided fluids and some nutrients, but autoclaving destroyed Vitamin C.
Water Ad libitum
Experimental Protocol: Isolation of Vitamin C from Lemon Juice

King and Waugh developed a multi-step chemical procedure to isolate the active compound from lemon juice.[4][9]

  • Objective: To isolate the crystalline anti-scorbutic substance from lemon juice.

  • Methodology:

    • Lemon juice was treated with basic lead acetate to precipitate pectin (B1162225) and other impurities.

    • The filtrate was then treated with mercuric acetate.

    • The resulting precipitate, containing the active substance, was collected and decomposed with hydrogen sulfide to remove the mercury.

    • The solution was further purified by precipitation with barium acetate.

    • After several more purification steps involving organic solvents, a crystalline substance was obtained.[4][9]

In 1932, King and Waugh published their findings, reporting the isolation of a crystalline substance from lemon juice that was highly active in preventing scurvy in guinea pigs.[5] Crucially, they demonstrated that the chemical and physical properties of their isolated Vitamin C were identical to those of Szent-Györgyi's "hexuronic acid."[5]

G cluster_SzentGyorgyi Szent-Györgyi's Research cluster_King King's Research browning Plant Browning (Oxidation) inhibition Inhibition of Browning browning->inhibition inhibited by citrus Citrus Juice citrus->inhibition adrenal Adrenal Glands hexuronic_acid Isolation of 'Hexuronic Acid' adrenal->hexuronic_acid Source for identification Identical Compound (Ascorbic Acid) hexuronic_acid->identification Identified as scurvy Scurvy in Guinea Pigs bioassay Guinea Pig Bioassay scurvy->bioassay Model for lemon Lemon Juice vitamin_c Isolation of 'Vitamin C' lemon->vitamin_c Source for vitamin_c->bioassay Tested with vitamin_c->identification Identified as

Logical flow of the discovery of Ascorbic Acid.

Elucidation of the Chemical Structure and Synthesis by Sir Walter Norman Haworth

With samples of "hexuronic acid" provided by Szent-Györgyi (who had by then found a plentiful source in paprika), Sir Walter Norman Haworth and his team at the University of Birmingham in the UK embarked on determining its chemical structure.[10][11]

Experimental Protocol: Structural Determination of Ascorbic Acid

Haworth and his colleagues used classical methods of organic chemistry to deduce the structure of the molecule.

  • Objective: To determine the molecular structure of "hexuronic acid."

  • Methodology:

    • Elemental Analysis and Molecular Formula Determination: Confirmed Szent-Györgyi's formula of C₆H₈O₆.

    • Titration: Showed it to be a dibasic acid.

    • Oxidation and Reduction Studies: Reversible oxidation indicated the presence of an ene-diol group.

    • Methylation Analysis: Exhaustive methylation followed by hydrolysis helped to identify the positions of the hydroxyl groups and the ring structure.

    • X-ray Crystallography: Provided crucial information about the flat, cyclic nature of the molecule.[11]

    • Synthesis of Derivatives: Preparation and characterization of various derivatives helped to confirm the proposed structure.

Through this work, Haworth established that "hexuronic acid" was the gamma-lactone of a hexonic acid with an ene-diol group. In 1933, he and Szent-Györgyi proposed the name "ascorbic acid" to reflect its anti-scorbutic properties.[10]

Experimental Protocol: Synthesis of L-Ascorbic Acid

Haworth's team, along with a competing group led by Tadeus Reichstein in Switzerland, developed methods for the chemical synthesis of ascorbic acid, a landmark achievement in vitamin chemistry.[12]

  • Objective: To achieve the total synthesis of L-ascorbic acid from a simple sugar.

  • Methodology (Haworth's initial route):

    • Starting with L-xylose, it was converted to L-xylosone.

    • L-xylosone was then reacted with hydrogen cyanide to form a cyanohydrin.

    • Hydrolysis of the cyanohydrin followed by lactonization yielded L-ascorbic acid.

This synthesis confirmed the structure of Vitamin C and paved the way for its mass production. For their work on carbohydrates and Vitamin C, Haworth and Szent-Györgyi were awarded the Nobel Prizes in Chemistry and Physiology or Medicine, respectively, in 1937.[13]

G cluster_Haworth Haworth's Contribution hexuronic_acid Hexuronic Acid (from Szent-Györgyi) structural_analysis Structural Analysis (Methylation, Oxidation, X-ray) hexuronic_acid->structural_analysis structure Elucidation of L-Ascorbic Acid Structure structural_analysis->structure synthesis_path Chemical Synthesis structure->synthesis_path Confirmed by l_ascorbic_acid Synthetic L-Ascorbic Acid synthesis_path->l_ascorbic_acid l_xylose L-Xylose l_xylose->synthesis_path

Workflow of Haworth's structural elucidation and synthesis.

Early Understanding of the Biochemical Role of L-Ascorbic Acid

Even in the early stages of its discovery, scientists began to unravel the biochemical functions of ascorbic acid. Its potent reducing properties pointed towards a role as a biological antioxidant.

Ascorbic Acid as an Antioxidant

The reversible oxidation of L-ascorbic acid to dehydroascorbic acid was a key observation.[10][14] This demonstrated its capacity to neutralize oxidizing species, a fundamental aspect of its antioxidant function.

G ascorbic_acid L-Ascorbic Acid (Reduced Form) dehydroascorbic_acid Dehydroascorbic Acid (Oxidized Form) ascorbic_acid->dehydroascorbic_acid - 2e⁻, - 2H⁺ (Oxidation) dehydroascorbic_acid->ascorbic_acid + 2e⁻, + 2H⁺ (Reduction)

Reversible oxidation of L-ascorbic acid.

Role in Collagen Synthesis

The clinical manifestations of scurvy, such as poor wound healing and fragile blood vessels, strongly suggested a role for Vitamin C in the maintenance of connective tissues.[15][16] Early histological studies on scorbutic guinea pigs revealed defects in the formation of collagen, the primary structural protein in the extracellular matrix.[15] It was later understood that ascorbic acid is an essential cofactor for the enzymes prolyl and lysyl hydroxylase, which are critical for the post-translational modification and stabilization of collagen.[17]

G procollagen Procollagen Chains hydroxylation Hydroxylation of Proline and Lysine Residues procollagen->hydroxylation stable_collagen Stable Collagen Triple Helix hydroxylation->stable_collagen ascorbic_acid L-Ascorbic Acid (Cofactor) hydroxylases Prolyl and Lysyl Hydroxylases ascorbic_acid->hydroxylases Essential for Enzyme Activity hydroxylases->hydroxylation Enzymes connective_tissue Healthy Connective Tissue stable_collagen->connective_tissue

Early concept of Ascorbic Acid's role in collagen synthesis.

The discovery and characterization of this compound, now universally known as L-ascorbic acid or Vitamin C, stands as a monumental achievement in the history of science and medicine. The pioneering work of Albert Szent-Györgyi, Charles Glen King, and Sir Walter Norman Haworth not only unveiled the chemical identity of a vital nutrient but also laid the groundwork for understanding its profound physiological roles. The meticulous experimental protocols, from the inhibition of enzymatic browning to the guinea pig bioassays and the elegant chemical syntheses, exemplify the rigorous scientific process that transformed a mysterious anti-scorbutic factor into a well-defined and essential biomolecule. This foundational knowledge continues to inform research in nutrition, biochemistry, and drug development to this day.

References

A Technical Guide to the Natural Sources of L-Guluronic Acid Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-guluronic acid is a uronic acid monosaccharide that, along with D-mannuronic acid, forms the building blocks of alginate, a linear anionic polysaccharide.[1][2] The arrangement and ratio of these two monomers, particularly the presence of consecutive L-guluronic acid residues (G-blocks), are critical in determining the physicochemical properties of the alginate polymer, such as its ability to form strong, thermostable gels in the presence of divalent cations like calcium.[3] This gelling capability, coupled with its biocompatibility and low toxicity, makes alginate a valuable biopolymer in the pharmaceutical, biomedical, and food industries.[4][5] This technical guide provides an in-depth overview of the natural sources of L-guluronic acid polymers, methods for their extraction and characterization, and insights into their biological interactions.

Natural Sources of L-Guluronic Acid Polymers

The primary natural sources of polymers rich in L-guluronic acid are brown seaweeds (Phaeophyceae) and certain species of bacteria.[3][6]

Brown Seaweeds (Phaeophyceae)

Brown algae are the traditional and principal commercial source of alginate.[7] The alginate content and the ratio of D-mannuronic acid to L-guluronic acid (M/G ratio) can vary significantly depending on the species, the part of the plant, the geographical location, and the season of harvest.[4][8] Alginates with a higher proportion of L-guluronic acid (low M/G ratio) typically form stronger and more brittle gels, which are highly sought after for applications requiring high gel strength.[4] The stipes of some Laminaria species, for instance, are known to be rich in guluronic acid.[8]

Table 1: Alginate Content and M/G Ratio in Various Brown Seaweed Species

Seaweed SpeciesPart of PlantAlginate Yield (% of dry weight)M/G RatioReference(s)
Laminaria hyperboreaStipe14 - 21%0.45[7][8]
Laminaria hyperboreaFrond17 - 33%1.60[8]
Laminaria digitata-25 - 44%1.20[4][8]
Ascophyllum nodosum-22 - 30%1.85[4][8]
Macrocystis pyrifera-18 - 45%1.50[4][7]
Sargassum spp.-Varies< 1.0[6]
Durvillea antarctica-30 - 55%-[9]
Lessonia nigrescens--0.67[4]
Saccharina japonica-17 - 25%2.26[6][7]
Bacterial Sources

Certain bacteria, notably species from the genera Azotobacter and Pseudomonas, are also capable of producing alginate.[3][10] Bacterial alginates offer the advantage of more controlled and reproducible production processes, allowing for the potential to tailor the polymer's properties.[10] Azotobacter vinelandii is a non-pathogenic soil bacterium that is a promising candidate for the industrial production of alginate.[11] Unlike algal alginates, bacterial alginates can be O-acetylated, which influences their physical properties.[3]

Table 2: Characteristics of Alginate from Bacterial Sources

Bacterial SpeciesKey CharacteristicsReference(s)
Azotobacter vinelandiiCan produce alginates with varying M/G ratios depending on culture conditions. Non-pathogenic.[11][12]
Pseudomonas aeruginosaOften produces alginate as part of its biofilm matrix. Pathogenic, limiting its direct use for many applications.[3]

Experimental Protocols

Extraction and Purification of Alginate from Brown Seaweed (Laminaria hyperborea)

This protocol is a generalized procedure based on common laboratory practices.[13][14]

Materials:

  • Dried, milled Laminaria hyperborea seaweed

  • 0.1 M HCl

  • 1% CaCl₂ solution

  • Sodium carbonate (Na₂CO₃) solution (e.g., 3%)

  • Ethanol (B145695)

  • Deionized water

  • Centrifuge and bottles

  • Filtration apparatus (e.g., vacuum filtration with filter paper or cloth)

  • Stirring equipment

  • Drying oven

Procedure:

  • Acid Pre-treatment:

    • Suspend the milled seaweed in 0.1 M HCl at a solid-to-liquid ratio of 1:10 (w/v).

    • Stir the suspension at room temperature for 2-4 hours. This step converts insoluble alginate salts into alginic acid.

    • Separate the solid material by filtration or centrifugation.

    • Wash the solid residue with deionized water until the wash water is neutral (pH ~7).

  • Alkaline Extraction:

    • Resuspend the acid-treated seaweed in a sodium carbonate solution (e.g., 3% w/v) at a solid-to-liquid ratio of 1:20 (w/v).

    • Stir the mixture at a controlled temperature (e.g., 50-60°C) for 2-4 hours to convert the insoluble alginic acid into soluble sodium alginate.

    • Separate the viscous supernatant containing the sodium alginate from the solid residue by centrifugation.

  • Precipitation and Purification:

    • Slowly add a 1% CaCl₂ solution to the supernatant while stirring to precipitate the alginate as calcium alginate.

    • Collect the calcium alginate precipitate by filtration.

    • Wash the precipitate with deionized water.

    • To obtain sodium alginate, the calcium alginate is then treated with a sodium carbonate solution to exchange the calcium ions for sodium ions.

    • Alternatively, for higher purity, the calcium alginate can be converted back to alginic acid with a dilute acid wash, followed by neutralization with NaOH to form sodium alginate.

  • Final Precipitation and Drying:

    • Precipitate the purified sodium alginate by adding an equal volume of ethanol while stirring.

    • Collect the fibrous precipitate and wash it with increasing concentrations of ethanol (e.g., 70%, 90%, and absolute ethanol) to remove water.

    • Dry the purified sodium alginate in an oven at a controlled temperature (e.g., 60°C) until a constant weight is achieved.

Production and Purification of Alginate from Azotobacter vinelandii

This protocol is a generalized procedure based on common laboratory practices for bacterial alginate production.[14][15]

Materials:

  • Azotobacter vinelandii strain

  • Culture medium (e.g., Burk's medium with a suitable carbon source like sucrose (B13894) or mannitol)

  • Shaker incubator or bioreactor

  • Centrifuge

  • Ethanol or isopropanol

  • Tricine buffer

  • Lysozyme (B549824)

  • DNase I

  • Protease (e.g., Proteinase K)

  • Dialysis tubing

Procedure:

  • Inoculum Preparation:

    • Prepare a seed culture of A. vinelandii in a suitable liquid medium.

    • Incubate at 28-30°C with shaking (e.g., 200 rpm) for 24-48 hours.

  • Fermentation:

    • Inoculate the production medium in a shaker flask or bioreactor with the seed culture.

    • Incubate at 28-30°C with controlled aeration and agitation for 3-5 days. Alginate is secreted into the culture medium, increasing its viscosity.

  • Cell Removal:

    • Dilute the viscous culture broth with a buffer (e.g., Tricine buffer) to reduce viscosity.

    • Centrifuge at high speed (e.g., 10,000 x g) to pellet the bacterial cells.

  • Alginate Precipitation:

    • Collect the supernatant and precipitate the alginate by adding 1-2 volumes of cold ethanol or isopropanol.

    • Spool the precipitated alginate fibers onto a glass rod.

  • Purification:

    • Redissolve the alginate in a suitable buffer.

    • Treat the solution with lysozyme to degrade any contaminating bacterial cell wall components.

    • Subsequently, treat with DNase I and a protease to remove nucleic acids and proteins.

    • Dialyze the alginate solution extensively against deionized water to remove small molecule impurities.

    • Lyophilize the purified alginate to obtain a dry, fluffy product.

Determination of M/G Ratio by ¹H NMR Spectroscopy

This protocol is based on the established method of partial acid hydrolysis followed by ¹H NMR analysis.[16]

Materials:

  • Purified sodium alginate sample

  • Deuterium oxide (D₂O)

  • HCl

  • Lyophilizer

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Partial Acid Hydrolysis:

    • Dissolve the alginate sample in D₂O.

    • Add a small amount of HCl to adjust the pH to approximately 3.

    • Heat the sample at 100°C for a controlled period (e.g., 1 hour) to partially hydrolyze the polymer into smaller, more soluble fragments.

    • Lyophilize the hydrolyzed sample to dryness.

  • NMR Sample Preparation:

    • Dissolve a known amount of the lyophilized, hydrolyzed alginate in D₂O.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum at an elevated temperature (e.g., 80-90°C) to ensure good resolution.

  • Spectral Analysis:

    • Integrate the signals corresponding to the anomeric protons of the mannuronic acid (M) and guluronic acid (G) residues. The anomeric proton of G residues typically appears at a lower field (around 5.0-5.2 ppm) compared to that of M residues (around 4.6-4.8 ppm). The exact chemical shifts can vary depending on the sequence (MM, GG, MG/GM blocks).

    • Calculate the M/G ratio from the integrated areas of the respective anomeric proton signals.

Enzymatic Modification of Alginate to Increase L-Guluronic Acid Content

This protocol utilizes mannuronan C-5-epimerases to convert D-mannuronic acid residues into L-guluronic acid residues within the polymer chain.[9]

Materials:

  • High-mannuronate sodium alginate

  • Mannuronan C-5-epimerase (e.g., AlgE4 from Azotobacter vinelandii)

  • Reaction buffer (e.g., Tris-HCl with CaCl₂)

  • Ethanol

  • Dialysis tubing

Procedure:

  • Enzyme Reaction Setup:

    • Dissolve the high-mannuronate alginate in the reaction buffer to a desired concentration (e.g., 1% w/v).

    • Add the mannuronan C-5-epimerase to the alginate solution. The enzyme-to-substrate ratio will depend on the specific activity of the enzyme and the desired degree of epimerization.

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specified period (e.g., 24-48 hours).

  • Reaction Termination and Enzyme Removal:

    • Terminate the reaction by heating the solution (e.g., 80°C for 10 minutes) to denature the enzyme.

  • Purification of Modified Alginate:

    • Precipitate the epimerized alginate by adding ethanol.

    • Redissolve the precipitate in deionized water.

    • Dialyze the solution extensively against deionized water to remove buffer salts and any remaining enzyme fragments.

    • Lyophilize the purified, high-guluronate alginate.

  • Verification:

    • Determine the M/G ratio of the modified alginate using ¹H NMR spectroscopy as described in section 2.3 to confirm the success of the epimerization.

Signaling Pathways and Biological Interactions

Alginates, particularly oligosaccharides derived from them, can interact with the immune system. One of the key signaling pathways identified involves the activation of macrophages through Toll-like receptor 4 (TLR4).

Alginate-Induced TLR4 Signaling in Macrophages

Alginate-derived guluronate oligosaccharides have been shown to activate macrophages.[4] This activation occurs through the TLR4 signaling pathway, which is also a primary receptor for lipopolysaccharide (LPS) from Gram-negative bacteria.[6] The binding of guluronate oligosaccharides to TLR4 initiates a downstream signaling cascade that leads to the production of pro-inflammatory cytokines.[4]

TLR4_Signaling_Pathway

Caption: Alginate-Induced TLR4 Signaling Pathway in Macrophages.

Conclusion

L-guluronic acid polymers, primarily in the form of alginates, are versatile biomaterials with significant potential in various scientific and industrial fields. Their natural abundance in brown seaweeds and the possibility of controlled production through bacterial fermentation make them readily accessible. The ability to characterize and modify the L-guluronic acid content through established protocols allows for the tailoring of their properties to specific applications. Furthermore, understanding their interactions with biological systems, such as the activation of immune cells via TLR4 signaling, is crucial for the development of novel drug delivery systems and immunomodulatory therapies. This guide provides a foundational resource for researchers and professionals working with these promising natural polymers.

References

L-Hexaguluronic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While "L-Hexaguluronic acid" is not a standard chemical nomenclature, the query likely refers to L-Guluronic acid , a critical monosaccharide uronic acid. L-Guluronic acid is a C-5 epimer of D-mannuronic acid and is a fundamental component of alginic acid, a polysaccharide abundant in brown algae.[1] This technical guide provides an in-depth overview of the physicochemical properties of L-Guluronic acid, detailed experimental protocols for their determination, and its involvement in significant biological pathways. Given the structural relationship and biosynthetic proximity, this guide will also touch upon the synthesis of L-Ascorbic acid (Vitamin C), where L-gulonic acid serves as a precursor.

Physicochemical Properties of L-Guluronic Acid

The physicochemical characteristics of L-Guluronic acid are pivotal for its biological function and applications in various scientific fields, including drug delivery and tissue engineering. A summary of these properties is presented below.

PropertyValueReference
IUPAC Name (2R,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid[2]
Molecular Formula C₆H₁₀O₇[2]
Molecular Weight 194.14 g/mol [2]
pKa 3.65 (for the guluronic acid residue in alginate)[3]
Melting Point Alginic acid, containing L-guluronic acid, melts above 300 °C.[4]
Solubility Alginic acid is insoluble in cold water and organic solvents, and mildly soluble in hot water. Monovalent salts of alginic acid are soluble in water.[4][5]
Optical Rotation Data not available in the searched literature.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of L-Guluronic acid are outlined below.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of a substance.[6]

Materials:

  • L-Guluronic acid sample

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) solution (for maintaining ionic strength)

  • pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.[7]

  • Sample Preparation: Accurately weigh a sample of L-Guluronic acid and dissolve it in a known volume of deionized water. Add KCl solution to maintain a constant ionic strength.[7]

  • Titration:

    • Place the beaker with the sample solution on the magnetic stirrer and immerse the pH electrode.

    • If the sample is acidic, titrate with the standardized NaOH solution. If basic, titrate with standardized HCl.[6]

    • Add the titrant in small, known increments, allowing the pH to stabilize after each addition.

    • Record the pH value after each addition of titrant.

  • Data Analysis:

    • Plot a titration curve of pH versus the volume of titrant added.

    • Determine the equivalence point, which is the point of inflection on the curve.

    • The pH at the half-equivalence point is equal to the pKa of the acid.[8]

Determination of Solubility

This protocol describes a method for determining the solubility of L-Guluronic acid in a given solvent.

Materials:

  • L-Guluronic acid sample

  • Solvent of interest (e.g., water, ethanol)

  • Analytical balance

  • Vials or test tubes

  • Shaker or vortex mixer

  • Thermostatically controlled water bath or incubator

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC, UV-Vis spectrophotometry)

Procedure:

  • Sample Preparation: Add an excess amount of L-Guluronic acid to a known volume of the solvent in a vial.

  • Equilibration: Tightly cap the vials and place them in a shaker within a thermostatically controlled environment to reach equilibrium. The time required for equilibration should be determined experimentally.

  • Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.

  • Quantification:

    • Carefully withdraw an aliquot of the supernatant.

    • Dilute the aliquot with the solvent as necessary.

    • Analyze the concentration of L-Guluronic acid in the diluted solution using a validated analytical method.[9]

  • Calculation: Calculate the solubility as the concentration of the saturated solution, typically expressed in g/L or mg/mL.

Determination of Melting Point

The capillary method is a standard technique for determining the melting point of a crystalline solid.[10]

Materials:

  • L-Guluronic acid sample (finely powdered and dry)

  • Capillary tubes (one end sealed)

  • Melting point apparatus

Procedure:

  • Sample Preparation: Pack the dry, powdered L-Guluronic acid into a capillary tube to a height of about 3 mm.[11]

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[12]

  • Preliminary Determination: Heat the sample rapidly to get an approximate melting range. Allow the apparatus to cool.[13]

  • Accurate Determination:

    • Use a fresh sample.

    • Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the approximate melting point.[14]

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[12]

    • Repeat the measurement for accuracy.

Determination of Optical Rotation by Polarimetry

Polarimetry is used to measure the rotation of plane-polarized light by an optically active compound.[15]

Materials:

  • L-Guluronic acid sample

  • Solvent (in which the sample is soluble)

  • Volumetric flask

  • Analytical balance

  • Polarimeter

  • Polarimeter cell (of a known path length)

Procedure:

  • Solution Preparation: Accurately weigh a known amount of L-Guluronic acid and dissolve it in a specific volume of the chosen solvent in a volumetric flask. Calculate the concentration in g/mL.[16]

  • Instrument Calibration: Calibrate the polarimeter with a blank solution (the pure solvent).

  • Measurement:

    • Rinse the polarimeter cell with the sample solution and then fill it, ensuring there are no air bubbles in the light path.

    • Place the cell in the polarimeter.

    • Measure the observed angle of rotation (α).

  • Calculation of Specific Rotation:

    • The specific rotation [α] is calculated using the Biot's law equation:[16] [α] = α / (l * c) where: α = observed rotation in degrees l = path length of the cell in decimeters (dm) c = concentration of the solution in g/mL

Signaling Pathways and Workflows

Alginate Biosynthesis Pathway

L-Guluronic acid is a key component of alginate, a polysaccharide produced by bacteria such as Azotobacter vinelandii. The biosynthesis of alginate involves a series of enzymatic reactions.

Alginate_Biosynthesis cluster_cytosol Cytosol cluster_membrane Inner Membrane cluster_periplasm Periplasm Fructose6P Fructose-6-Phosphate Mannose6P Mannose-6-Phosphate Fructose6P->Mannose6P AlgA Mannose1P Mannose-1-Phosphate Mannose6P->Mannose1P AlgC GDP_Mannose GDP-Mannose Mannose1P->GDP_Mannose AlgA GDP_MannuronicAcid GDP-Mannuronic Acid GDP_Mannose->GDP_MannuronicAcid AlgD Polymerization Polymerization GDP_MannuronicAcid->Polymerization PolymannuronicAcid Polymannuronic Acid Epimerization Epimerization PolymannuronicAcid->Epimerization Alginate Alginate (with L-Guluronic Acid) Polymerization->PolymannuronicAcid Alg8, Alg44 Epimerization->Alginate AlgG

Caption: Bacterial alginate biosynthesis pathway.

L-Ascorbic Acid Synthesis Pathway

L-Gulonic acid is an intermediate in some pathways for the synthesis of L-Ascorbic acid (Vitamin C).[17] A simplified representation of this conversion is shown below.

Ascorbic_Acid_Synthesis UDP_D_Glucuronic_Acid UDP-D-Glucuronic Acid L_Gulonic_Acid L-Gulonic Acid UDP_D_Glucuronic_Acid->L_Gulonic_Acid Reduction L_Gulono_1_4_lactone L-Gulono-1,4-lactone L_Gulonic_Acid->L_Gulono_1_4_lactone Lactonization Keto_L_Gulonic_Acid 2-Keto-L-Gulonic Acid L_Gulono_1_4_lactone->Keto_L_Gulonic_Acid Oxidation L_Ascorbic_Acid L-Ascorbic Acid Keto_L_Gulonic_Acid->L_Ascorbic_Acid Enolization & Lactonization

Caption: Simplified L-Ascorbic acid synthesis from L-Gulonic acid.

Experimental Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for the comprehensive characterization of the physicochemical properties of a compound like L-Guluronic acid.

Physicochemical_Workflow cluster_sample Sample Preparation cluster_analysis Physicochemical Analysis cluster_data Data Processing & Reporting Start Obtain Pure Sample Prepare Prepare Solutions & Solids Start->Prepare pKa pKa Determination Prepare->pKa Solubility Solubility Measurement Prepare->Solubility MeltingPoint Melting Point Analysis Prepare->MeltingPoint OpticalRotation Optical Rotation Measurement Prepare->OpticalRotation Analyze Analyze & Tabulate Data pKa->Analyze Solubility->Analyze MeltingPoint->Analyze OpticalRotation->Analyze Report Generate Technical Report Analyze->Report

Caption: General workflow for physicochemical property determination.

References

Key research papers on L-Hexaguluronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to L-Ascorbic Acid

Introduction

L-Ascorbic acid, commonly known as Vitamin C, is a water-soluble vitamin essential for numerous physiological processes.[1][2][3] While the user's query specified "L-Hexaguluronic acid," it is highly probable that this was a misnomer for L-Ascorbic acid, a six-carbon lactone synthesized from glucose. Humans are among the few animal species unable to synthesize L-Ascorbic acid due to a mutation in the gene encoding L-gulono-1,4-lactone oxidase, the final enzyme in the biosynthetic pathway.[4] Consequently, it must be obtained through dietary sources.[2] This technical guide provides a comprehensive overview of the core research on L-Ascorbic acid, including its biosynthesis, biological functions, applications in drug development, and key experimental protocols.

Biosynthesis of L-Ascorbic Acid

The biosynthesis of L-Ascorbic acid varies between animals and plants.

Animal Biosynthesis Pathway: In animals capable of synthesizing Vitamin C, the pathway starts from D-glucose and proceeds through the glucuronic acid pathway.[4][5] Key intermediates include UDP-glucose, UDP-glucuronic acid, L-gulonic acid, and L-gulono-1,4-lactone. The final step is the oxidation of L-gulono-1,4-lactone to L-Ascorbic acid, catalyzed by the enzyme L-gulono-1,4-lactone oxidase (GLO).[5]

G cluster_animal Animal Biosynthesis of L-Ascorbic Acid D-Glucose D-Glucose UDP-D-Glucose UDP-D-Glucose D-Glucose->UDP-D-Glucose UDP-D-Glucuronic_Acid UDP-D-Glucuronic_Acid UDP-D-Glucose->UDP-D-Glucuronic_Acid UDP-glucose 6-dehydrogenase D-Glucuronic_Acid D-Glucuronic_Acid UDP-D-Glucuronic_Acid->D-Glucuronic_Acid L-Gulonic_Acid L-Gulonic_Acid D-Glucuronic_Acid->L-Gulonic_Acid Glucuronate reductase L-Gulono-1,4-lactone L-Gulono-1,4-lactone L-Gulonic_Acid->L-Gulono-1,4-lactone Aldonolactonase L-Ascorbic_Acid L-Ascorbic_Acid L-Gulono-1,4-lactone->L-Ascorbic_Acid L-gulono-1,4-lactone oxidase (GLO)

Animal Biosynthesis Pathway of L-Ascorbic Acid

Plant Biosynthesis Pathway: Plants utilize multiple pathways for L-Ascorbic acid synthesis, with the L-galactose pathway being the most prominent.[6][7] This pathway also originates from glucose, but diverges at fructose-6-phosphate. Key intermediates include mannose-1-phosphate, GDP-mannose, GDP-L-galactose, L-galactose-1-phosphate, and L-galactose. The final step involves the oxidation of L-galactono-1,4-lactone in the mitochondria.[6]

G cluster_plant Plant Biosynthesis of L-Ascorbic Acid (L-Galactose Pathway) D-Fructose-6-P D-Fructose-6-P D-Mannose-6-P D-Mannose-6-P D-Fructose-6-P->D-Mannose-6-P D-Mannose-1-P D-Mannose-1-P D-Mannose-6-P->D-Mannose-1-P GDP-D-Mannose GDP-D-Mannose D-Mannose-1-P->GDP-D-Mannose GMP GDP-L-Galactose GDP-L-Galactose GDP-D-Mannose->GDP-L-Galactose GME L-Galactose-1-P L-Galactose-1-P GDP-L-Galactose->L-Galactose-1-P GGP L-Galactose L-Galactose L-Galactose-1-P->L-Galactose GPP L-Galactono-1,4-lactone L-Galactono-1,4-lactone L-Galactose->L-Galactono-1,4-lactone GDH L-Ascorbic_Acid L-Ascorbic_Acid L-Galactono-1,4-lactone->L-Ascorbic_Acid GLDH

Plant Biosynthesis Pathway of L-Ascorbic Acid

Biological Functions and Signaling Pathways

L-Ascorbic acid is a versatile molecule with numerous biological roles, primarily acting as a potent antioxidant and an essential cofactor for several enzymes.[3]

Antioxidant Properties: L-Ascorbic acid is a crucial water-soluble antioxidant that protects cells from damage by reactive oxygen species (ROS).[8] It can terminate radical chain reactions through electron donation.[5] This antioxidant activity is central to its protective effects against various chronic diseases.[9]

Enzymatic Cofactor: Vitamin C is an essential cofactor for a variety of enzymes, including those involved in the biosynthesis of collagen, carnitine, and neuropeptides.[3] For instance, it is required for the hydroxylation of proline and lysine (B10760008) residues in procollagen, which is critical for the formation of a stable collagen triple helix.[2]

Signaling Pathways: L-Ascorbic acid has been shown to influence cellular signaling pathways. For example, it can stimulate hepatocyte DNA synthesis and cell proliferation through the IGF-I receptor tyrosine kinase/MAP kinase signaling pathway.[10]

G cluster_signaling L-Ascorbic Acid Signaling in Hepatocytes L-Ascorbic_Acid L-Ascorbic_Acid IGF-I_Receptor IGF-I_Receptor L-Ascorbic_Acid->IGF-I_Receptor Tyrosine_Kinase Tyrosine_Kinase IGF-I_Receptor->Tyrosine_Kinase PI3K PI3K Tyrosine_Kinase->PI3K MAP_Kinase_Kinase MAP_Kinase_Kinase Tyrosine_Kinase->MAP_Kinase_Kinase mTOR mTOR PI3K->mTOR Cell_Proliferation Cell_Proliferation MAP_Kinase_Kinase->Cell_Proliferation mTOR->Cell_Proliferation

L-Ascorbic Acid Signaling Pathway in Hepatocytes

Applications in Drug Development and Cancer Therapy

The role of L-Ascorbic acid in cancer treatment has been a subject of extensive research and debate.[1][11] High-dose intravenous Vitamin C has shown potential as an anti-tumor agent.[12]

Mechanism of Action in Cancer: At physiological concentrations, L-Ascorbic acid acts as an antioxidant. However, at high (pharmacological) doses, it can act as a pro-oxidant, generating hydrogen peroxide (H₂O₂) that selectively kills cancer cells, which often have lower levels of catalase compared to normal cells.[13][14] This pro-oxidant effect can lead to cytotoxicity in various cancer cell lines.[1]

Clinical Studies: Some clinical studies have reported that high-dose intravenous Vitamin C can improve the quality of life and reduce pain in cancer patients.[11] However, other randomized controlled trials, particularly those using oral administration, failed to show a benefit, highlighting the importance of the administration route in achieving therapeutic plasma concentrations.[13]

Quantitative Data from L-Ascorbic Acid Research
Study/ParameterDosage/ConcentrationOutcomeReference
Clinical Trial (Advanced Cancer) 10 g/day (intravenous)Increased average survival of patients.[11]
Phase I-II Clinical Trial Up to 1.5 g/kg body weightWell-tolerated and safe with transient adverse effects.[12]
In Vitro Cytotoxicity 100-200 µMToxic to some cancer cell lines.[11]
Plasma Concentration (Oral) Limited due to renal regulation.Insufficient for anti-tumor effects.[13]
Plasma Concentration (Intravenous) 1 to 5 mMProposed concentration for anti-tumor effects.[11]

Experimental Protocols

Quantification of L-Ascorbic Acid by Titration

A common method for determining the concentration of L-Ascorbic acid in a sample is through titration with 2,6-dichloroindophenol (B1210591), a redox indicator.[15]

Principle: L-Ascorbic acid reduces the blue 2,6-dichloroindophenol dye to a colorless compound. The endpoint of the titration is reached when all the ascorbic acid is oxidized, and the excess dye imparts a pink color to the acidic solution.[16]

Methodology:

  • Sample Preparation:

    • For liquid samples, measure a known volume (e.g., 100 mL).[17]

    • For solid samples, pulverize and dissolve a known weight in deionized water.[17]

  • Titration Setup:

    • Pipette a known volume of the sample extract (e.g., 5 mL) into a conical flask.[16]

    • Add 10 mL of 4% oxalic acid as the titrating medium.[16]

  • Titration:

    • Titrate the sample with a standardized 2,6-dichloroindophenol solution.[15]

    • The endpoint is the appearance of a pink color that persists for several minutes.[16]

  • Calculation: The amount of ascorbic acid is calculated based on the volume of the dye consumed, which is equivalent to the amount of ascorbic acid in the sample.[16]

G cluster_workflow Workflow for L-Ascorbic Acid Titration Sample_Preparation Sample_Preparation Aliquot_to_Flask Aliquot_to_Flask Sample_Preparation->Aliquot_to_Flask Add_Oxalic_Acid Add_Oxalic_Acid Aliquot_to_Flask->Add_Oxalic_Acid Titrate_with_Dye Titrate_with_Dye Add_Oxalic_Acid->Titrate_with_Dye Observe_Color_Change Observe_Color_Change Titrate_with_Dye->Observe_Color_Change Calculate_Concentration Calculate_Concentration Observe_Color_Change->Calculate_Concentration

Workflow for L-Ascorbic Acid Titration
Quantification of L-Ascorbic Acid by HPLC

High-Performance Liquid Chromatography (HPLC) is a more sensitive and specific method for the determination of L-Ascorbic acid.[2]

Methodology:

  • Sample Preparation:

    • Collect plasma samples and deproteinize with meta-phosphoric acid.[18]

    • Centrifuge the sample to obtain a clear supernatant.[18]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., Zorbax SB C18).[18]

    • Mobile Phase: A solution of KH₂PO₄ and EDTA, with pH adjusted to 3.0.[18]

    • Flow Rate: Typically 1 mL/min.[18]

    • Detection: UV detection at 244 nm.[18]

  • Analysis:

    • Inject a known volume of the sample supernatant (e.g., 20 µL) into the HPLC system.[18]

    • The concentration of L-Ascorbic acid is determined by comparing the peak area of the sample to that of a standard solution.

Conclusion

L-Ascorbic acid is a vital molecule with a wide range of biological functions, from its well-established role as an antioxidant and enzymatic cofactor to its potential application in cancer therapy. Understanding its biosynthesis, signaling pathways, and the precise methodologies for its quantification is crucial for researchers, scientists, and drug development professionals. The pro-oxidant effect of high-dose intravenous L-Ascorbic acid presents a promising avenue for further investigation in oncology, although more rigorous clinical trials are needed to fully elucidate its therapeutic efficacy.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of L-Hexaguluronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the primary methods for synthesizing L-Hexaguluronic acid (L-guluronic acid), a critical component of alginates with significant applications in the pharmaceutical and biomedical fields. The following sections outline protocols for chemical synthesis, extraction from natural sources via acid hydrolysis, and a chemoenzymatic approach.

I. Chemical Synthesis of L-Guluronic Acid Derivatives

Chemical synthesis offers a route to L-guluronic acid with high purity and the potential for stereoselective control. One modern approach begins with a readily available D-mannose derivative.

A. Synthesis from a D-Mannose Thioglycoside via C-5 Epimerization

This method involves a multi-step process starting from a commercially available D-mannose thioglycoside, proceeding through a key photo-bromination and a stereoselective free radical reduction to achieve the desired L-guluronic acid derivative.[1]

Experimental Protocol:

  • Orthogonal Protection of Thioglycoside:

    • Perform a regioselective O-tritylation of the starting D-mannose thioglycoside.

    • In the same pot, introduce acetic anhydride (B1165640) to convert the remaining hydroxyl groups to O-acetyl esters.

    • Purify the resulting orthogonally protected thioglycoside using silica (B1680970) gel chromatography.

  • NBS-mediated Hydrolysis:

    • Dissolve the protected thioglycoside (e.g., 21.7 mmol in 130 mL acetone) and water (6.5 mL) and cool to 0 °C.

    • Add N-bromosuccinimide (NBS) (102 mmol) portion-wise over 5 minutes.

    • Stir the reaction at 0 °C for 45 minutes.

    • Quench the reaction with a 1:1 mixture of 5% Na2S2O3 and saturated NaHCO3 solution.

    • Extract the product with ethyl acetate, wash with water, saturated NaHCO3, and brine.

    • Dry the organic phase over MgSO4, filter, and concentrate to yield the crude hemiacetal.

  • Ferrier Photo-bromination:

    • Subject the hemiacetal to photo-bromination using N-bromosuccinimide (3 equivalents) and a catalytic amount of bromine (2.5 mol%) in trifluorotoluene (0.16 M).

    • Irradiate the mixture with a 405 nm light source for 6 hours.

  • Stereoselective Free Radical Reduction:

    • Dissolve the 5-C-bromide product in anhydrous toluene.

    • Add tributyltin hydride (n-Bu3SnH) and triethylborane (B153662) (Et3B) at room temperature to initiate the reduction.

    • Alternatively, for improved stereoselectivity, use indium(III) chloride (InCl3) and triethylsilane (Et3SiH) in situ to generate InCl2H for the reduction.

  • Purification:

    • Purify the final L-guluronic acid derivative from its C-5 epimer using column chromatography.

Quantitative Data:

StepReagents/ConditionsYieldStereoselectivity (L-GulA:D-ManA)Reference
Orthogonal ProtectionTritylation followed by acetylation74%N/A[1]
Photo-brominationNBS, Br2, 405 nm, 6 h91%N/A[1]
Free Radical Reduction (Sn)n-Bu3SnH, Et3B, Toluene93%82:18[1]
Free Radical Reduction (In)InCl3, Et3SiH83%87:13[1]

Synthesis Workflow from D-Mannose Thioglycoside:

start D-Mannose Thioglycoside step1 Orthogonal Protection (Tritylation & Acetylation) start->step1 step2 NBS-mediated Hydrolysis step1->step2 step3 Ferrier Photo-bromination step2->step3 step4 Stereoselective Free Radical Reduction step3->step4 end_product L-Guluronic Acid Derivative step4->end_product

Caption: Chemical synthesis of L-guluronic acid derivative.

II. Extraction and Hydrolysis from Natural Sources (Alginate)

L-guluronic acid is a natural component of alginate, a polysaccharide found in brown seaweed. Acid hydrolysis is a common method to break down the polymer into its constituent monosaccharides.

A. Acid Hydrolysis of Alginate

Experimental Protocol:

  • Primary Hydrolysis:

    • Suspend the alginate sample in 80% (w/w) sulfuric acid.

    • Maintain the suspension at 30°C for 3 hours with occasional stirring.

  • Secondary Hydrolysis:

    • Dilute the suspension with deionized water to achieve a final sulfuric acid concentration of 2 N.

    • Heat the mixture at 100°C for 2 hours in a sealed vessel to complete the hydrolysis.

  • Neutralization and Purification:

    • Cool the hydrolysate to room temperature.

    • Neutralize the solution by adding calcium carbonate (CaCO3) until the pH is neutral.[3]

    • Remove the resulting calcium sulfate (B86663) precipitate by centrifugation or filtration.

    • Further purify and separate the L-guluronic acid from D-mannuronic acid and other degradation products using ion-exchange chromatography.[3]

Quantitative Data:

Hydrolysis MethodRecovery of L-Guluronic AcidRecovery of D-Mannuronic AcidReference
Two-stage H2SO4 (80% then 2N)62.8%80.9%[2]
2 M Trifluoroacetic Acid (TFA), 100°C, 5hNot specifiedNot specified[4]
1 M Oxalic Acid, 100°CNot specifiedNot specified[5]

Workflow for Alginate Acid Hydrolysis:

start Alginate from Brown Seaweed step1 Primary Hydrolysis (80% H2SO4, 30°C, 3h) start->step1 step2 Secondary Hydrolysis (2N H2SO4, 100°C, 2h) step1->step2 step3 Neutralization (CaCO3) step2->step3 step4 Purification (Ion-Exchange Chromatography) step3->step4 end_product L-Guluronic Acid step4->end_product

Caption: Extraction of L-guluronic acid via acid hydrolysis.

III. Chemoenzymatic Synthesis of L-Guluronic Acid

This approach combines enzymatic modification of the starting alginate polymer with subsequent acid hydrolysis. The enzymatic step increases the proportion of L-guluronic acid residues, potentially leading to a higher final yield of the desired monosaccharide.

A. Enzymatic Epimerization of Alginate followed by Acid Hydrolysis

Mannuronan C-5 epimerases are used to convert D-mannuronic acid residues within the alginate polymer into L-guluronic acid residues.[6][7] The resulting G-rich alginate is then hydrolyzed.

Experimental Protocol:

  • Enzymatic Epimerization:

    • Dissolve a high D-mannuronic acid content alginate in a suitable buffer.

    • Introduce a mannuronan C-5 epimerase (e.g., AlgE1, AlgE4 from Azotobacter vinelandii).

    • Incubate the reaction under optimal conditions for the enzyme (temperature, pH, and cofactors such as Ca2+). This can increase the L-guluronic acid content from as low as 32% to over 80%.[6][7]

    • Monitor the reaction progress using ¹H NMR to determine the M/G ratio.

  • Hydrolysis of G-rich Alginate:

    • Once the desired G-content is reached, terminate the enzymatic reaction (e.g., by heat inactivation).

    • Subject the G-rich alginate to the acid hydrolysis protocol described in Section II-A.

  • Purification:

    • Neutralize and purify the L-guluronic acid from the hydrolysate as described in Section II-A.

Quantitative Data:

StepMethod/EnzymeG-Content IncreaseOverall YieldReference
Enzymatic EpimerizationMannuronan C-5 EpimerasesFrom 32% to 81%Not specified[6][7]

Workflow for Chemoenzymatic Synthesis:

start High M-Content Alginate step1 Enzymatic Epimerization (Mannuronan C-5 Epimerase) start->step1 step2 G-Rich Alginate step1->step2 step3 Acid Hydrolysis step2->step3 step4 Neutralization & Purification step3->step4 end_product L-Guluronic Acid step4->end_product

Caption: Chemoenzymatic synthesis of L-guluronic acid.

References

Application Notes and Protocols for the Purification of Hexuronic Acid-Containing Polysaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexuronic acid-containing polysaccharides, such as Hyaluronic Acid (HA), are of significant interest in the pharmaceutical, cosmetic, and food industries due to their diverse biological activities. The purity of these polysaccharides is critical for their application, necessitating robust and efficient purification techniques. This document provides an overview of common purification strategies, detailed experimental protocols, and comparative data to guide researchers in selecting and implementing appropriate methods for their specific needs. The protocols are primarily based on the purification of Hyaluronic Acid, a widely studied polymer containing D-glucuronic acid, which serves as a representative model for other hexuronic acid-containing polysaccharides.

Purification Strategies Overview

The purification of hexuronic acid-containing polysaccharides from various sources, including animal tissues and microbial fermentation broths, typically involves a multi-step approach to remove impurities such as proteins, nucleic acids, and other polysaccharides.[1][2][3] Common strategies include:

  • Precipitation: Utilizes solvents (e.g., ethanol (B145695), isopropanol) or salts to selectively precipitate the target polysaccharide.[4][5] This is often an initial step to concentrate the product and remove bulk impurities.

  • Enzymatic Treatment: Employs proteases and nucleases to digest protein and nucleic acid contaminants.[1][4]

  • Chromatography: A powerful set of techniques for high-resolution separation.

    • Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge. Anion exchange chromatography is particularly effective for acidic polysaccharides.[1][4]

    • Size-Exclusion Chromatography (SEC): Also known as gel filtration, it separates molecules based on their size.[6][7][8] It is often used as a final polishing step.

  • Membrane Filtration: Techniques like ultrafiltration and diafiltration are used for concentration, desalting, and removal of small molecule impurities.[1][3]

Data Presentation

The following tables summarize quantitative data from various purification studies on Hyaluronic Acid, providing a basis for comparison of different techniques.

Table 1: Yield and Purity of Hyaluronic Acid from Different Sources and Purification Methods

SourceKey Purification StepsYieldPurityMolecular WeightReference
Rooster CombProteolytic digestion, precipitation500 mg from 500 g of tissueNot specifiedHigh molecular mass[1]
Streptococcus equiFermentation, sodium dodecyl sulfate (B86663) treatment, dialysis, ethanol precipitation2.46 g/LNot specified~2500 kDa[3]
Streptococcus zooepidemicusFermentation, activated charcoal, trichloroacetic acid, ultrafiltration, isopropanol (B130326) precipitation2.3 g/L99.2%Not specified[3]
Submerged FermentationSequential ethanol precipitationsNot specifiedHigh, with nearly no protein contamination after SEC10^4 - 10^7 Da[6]

Experimental Protocols

Protocol 1: Extraction and Purification of Hyaluronic Acid from Rooster Combs

This protocol describes a general method for the extraction and initial purification of HA from animal tissue.

Materials:

  • Frozen rooster combs

  • Acetone (B3395972)

  • Papain

  • Digestion buffer (e.g., 100 mM Sodium Acetate, 5 mM EDTA, 5 mM Cysteine, pH 5.5)

  • 0.05 M NaCl

  • DEAE Cellulose (B213188) for anion exchange chromatography

  • Ethanol

  • Centrifuge

  • Dialysis tubing (6000–8000 Da MWCO)

Procedure:

  • Degreasing: Thaw and mince the rooster combs. Degrease the tissue by soaking in acetone with multiple changes over 24 hours at 8°C.[1]

  • Enzymatic Digestion:

    • Suspend the defatted tissue in digestion buffer.

    • Add papain (e.g., 100 mg/g of tissue) and incubate at an appropriate temperature (e.g., 60°C) for a specified time to digest proteins.[1]

    • Heat the mixture to inactivate the enzyme (e.g., boiling for 15-20 minutes).[1]

  • Initial Precipitation and Clarification:

    • Centrifuge the digest to remove insoluble debris.

    • Precipitate the HA from the supernatant by adding ethanol.

    • Collect the precipitate by centrifugation and re-dissolve it in 0.05 M NaCl.[1]

  • Anion Exchange Chromatography:

    • Pack a column with DEAE cellulose equilibrated with 0.05 M NaCl.

    • Load the re-dissolved HA solution onto the column.

    • Wash the column with the equilibration buffer to remove neutral and weakly bound impurities.

    • Elute the bound HA using a salt gradient (e.g., increasing NaCl concentration).

  • Final Precipitation and Drying:

    • Precipitate the HA from the collected fractions by adding ethanol.

    • Wash the precipitate with ethanol and dry under vacuum.

Protocol 2: Purification of Microbial Hyaluronic Acid by Precipitation and Size-Exclusion Chromatography

This protocol is suitable for purifying HA from a fermentation broth.

Materials:

  • Fermentation broth containing HA

  • Ethanol

  • 0.1 M NaNO₃

  • Size-Exclusion Chromatography (SEC) column (e.g., Shodex OHPak SB806M HQ or Superose 6)

  • SEC mobile phase (e.g., 0.1 M NaNO₃)

  • High-Performance Liquid Chromatography (HPLC) or Fast Protein Liquid Chromatography (FPLC) system

Procedure:

  • Cell Removal: Centrifuge the fermentation broth (e.g., at 3200 rpm for 20 minutes) to pellet the bacterial cells and other debris.[6]

  • Ethanol Precipitation (Iterative):

    • To one volume of the supernatant, add 1.5 volumes of ethanol and allow the HA to precipitate.[6]

    • Centrifuge to collect the precipitate and discard the supernatant.

    • Re-dissolve the precipitate in 0.1 M NaNO₃.[6]

    • Repeat the precipitation and re-dissolution steps up to four times to improve purity.[6]

  • Size-Exclusion Chromatography (SEC):

    • Equilibrate the SEC column with the mobile phase (0.1 M NaNO₃).

    • Inject the purified HA solution onto the column.

    • Elute the sample with the mobile phase at a constant flow rate.

    • Collect fractions and monitor the elution profile using a refractive index (RI) detector. The high molecular weight HA will elute first.

    • Pool the fractions containing pure HA.

  • Lyophilization: Freeze-dry the pooled fractions to obtain a purified, solid HA product.

Mandatory Visualizations

experimental_workflow_animal_tissue start Rooster Combs degrease Degreasing (Acetone) start->degrease digest Enzymatic Digestion (Papain) degrease->digest centrifuge1 Centrifugation digest->centrifuge1 precipitate1 Ethanol Precipitation centrifuge1->precipitate1 Supernatant waste1 Insoluble Debris centrifuge1->waste1 Pellet redissolve Re-dissolution (0.05 M NaCl) precipitate1->redissolve waste2 Supernatant (Impurities) precipitate1->waste2 iex Anion Exchange Chromatography (DEAE Cellulose) redissolve->iex precipitate2 Final Ethanol Precipitation iex->precipitate2 Eluted HA Fractions waste3 Weakly Bound Impurities iex->waste3 dry Vacuum Drying precipitate2->dry end Purified Hyaluronic Acid dry->end

Caption: Workflow for Hyaluronic Acid purification from animal tissue.

experimental_workflow_microbial start Fermentation Broth centrifuge1 Centrifugation (Cell Removal) start->centrifuge1 precipitate Iterative Ethanol Precipitation (1-4 cycles) centrifuge1->precipitate Supernatant waste1 Cell Pellet centrifuge1->waste1 Pellet redissolve Re-dissolution (0.1 M NaNO3) precipitate->redissolve waste2 Supernatant (Impurities) precipitate->waste2 redissolve->precipitate Repeat cycle sec Size-Exclusion Chromatography (SEC) redissolve->sec After final cycle lyophilize Lyophilization sec->lyophilize High MW Fractions waste3 Low Molecular Weight Impurities sec->waste3 end Purified Hyaluronic Acid lyophilize->end

Caption: Workflow for Hyaluronic Acid purification from microbial sources.

References

Application Notes and Protocols for the Dissolution of L-Hexaguluronic Acid (L-Ascorbic Acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of L-Hexaguluronic acid, commonly known as L-ascorbic acid or Vitamin C, for various experimental applications. L-ascorbic acid is a crucial water-soluble vitamin that functions as a potent reducing and antioxidant agent and serves as an essential enzymatic cofactor in numerous biological reactions.[1][2][3] Proper dissolution and handling are critical due to its susceptibility to degradation.

Properties and Solubility of L-Ascorbic Acid

L-ascorbic acid is a white to light-yellow crystalline powder.[1] It is a polar organic molecule, and its multiple hydroxyl groups contribute to its polarity and hydrogen-bonding capability, influencing its solubility.[4] While stable in its dry, powdered form, it is highly sensitive to oxidation in aqueous solutions, a process accelerated by light, heat, alkaline pH, and the presence of metal ions like copper and iron.[1][5][6]

The solubility of L-ascorbic acid varies significantly across different solvents. Water is the most common and effective solvent for preparing solutions for biological experiments.

Table 1: Solubility of L-Ascorbic Acid in Various Solvents

Solvent Solubility (g/mL) Molar Solubility (Approx.) Reference
Water 0.33 ~1.8 M [7]
Water 50 mg/mL (0.05 g/mL) ~284 mM [3]
Ethanol (95%) 0.033 ~716 mM [7]
Absolute Ethanol 0.02 ~434 mM [7]
Methanol High - [4][8]
Glycerol 0.01 ~108 mM [7]
Propylene Glycol 0.05 ~657 mM [7]

| Ether, Chloroform, Benzene, Oils | Insoluble | - |[1] |

Note: Solubility can be temperature-dependent. The provided data is a general guide.

Experimental Protocol: Preparation of a Sterile L-Ascorbic Acid Stock Solution for Cell Culture

This protocol details the preparation of a 100 mM sterile stock solution of L-ascorbic acid, suitable for use as a supplement in cell culture media. Given its instability, it is crucial to prepare the solution fresh for each experiment.[9]

Materials:

  • L-Ascorbic Acid powder (MW: 176.12 g/mol )

  • Sterile, high-purity water (cell culture grade) or sterile Phosphate-Buffered Saline (PBS)

  • Sterile 15 mL or 50 mL conical tubes (amber or wrapped in aluminum foil)[5][9]

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Vortex mixer

  • Calibrated scale and sterile weighing paper/boat

Procedure:

  • Weighing: In a sterile environment, such as a biological safety cabinet, accurately weigh 176.12 mg of L-ascorbic acid powder to prepare 10 mL of a 100 mM stock solution.

  • Dissolving:

    • Transfer the weighed powder into a sterile, light-protected conical tube.

    • Add approximately 8 mL of sterile water or PBS to the tube.

    • Vortex the solution until the L-ascorbic acid is completely dissolved. The solution should be clear and colorless.

  • Volume Adjustment: Adjust the final volume to 10 mL with the sterile solvent.

  • Sterilization:

    • Draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter-sterilize the solution into a new sterile, light-protected conical tube.[10] Do not autoclave , as heat will degrade the L-ascorbic acid.

  • Working Solution Preparation:

    • Immediately before use, dilute the 100 mM stock solution into the complete cell culture medium to achieve the desired final concentration. For example, to obtain a final concentration of 200 µM, add 2 µL of the 100 mM stock solution to every 1 mL of culture medium.

    • The typical concentration range for in vitro studies is 5 µM to 200 µM, though this can vary depending on the cell type and experimental design.[9]

G cluster_0 Preparation Steps weigh 1. Weigh L-Ascorbic Acid in a sterile hood dissolve 2. Dissolve in sterile solvent (e.g., PBS) weigh->dissolve Transfer powder to light-protected tube adjust 3. Adjust to final volume dissolve->adjust sterilize 4. Filter-sterilize with 0.22 µm syringe filter adjust->sterilize store 5. Prepare working solution for immediate use sterilize->store

References

Analytical methods for L-Hexaguluronic acid characterization

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on Analytical Methods for the Characterization of 2-Keto-L-gulonic acid

Introduction

2-Keto-L-gulonic acid (2-KGA) is a crucial intermediate in the industrial synthesis of L-ascorbic acid (Vitamin C).[1][2] Its accurate characterization and quantification are paramount for monitoring production processes, particularly in microbial fermentation broths, ensuring the purity of the final product.[3][4] This document provides detailed application notes and protocols for the primary analytical techniques used to characterize 2-KGA, tailored for researchers, scientists, and professionals in drug development and biotechnology.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely adopted technique for the routine analysis of 2-KGA due to its high resolution, sensitivity, and robustness.[4] Various HPLC modes can be employed, with the choice depending on the sample matrix and the presence of potential impurities, such as the isomer 2-keto-D-gluconic acid (2-KDG).[3][5]

Experimental Protocols

Protocol 1: Sample Preparation from Fermentation Broth

The complex matrix of fermentation broth requires pretreatment to remove interferences that could damage the HPLC column and affect analytical accuracy.[2]

  • Centrifugation: Transfer 5-10 mL of the fermentation broth into a centrifuge tube. Centrifuge at 4,000-5,000 rpm for 15-20 minutes to pellet cells and other large debris.[2]

  • Supernatant Collection: Carefully decant the supernatant into a clean tube.[2]

  • Protein Precipitation (Optional): For broths with high protein content, add a precipitating agent such as perchloric acid or cold acetonitrile (B52724) (1:1 v/v) to the supernatant. Mix thoroughly and centrifuge again to remove precipitated proteins.[2]

  • Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulate matter. This step is critical to prevent clogging of the HPLC column.[2][3]

  • Dilution: Dilute the filtered sample with the mobile phase to ensure the 2-KGA concentration falls within the linear range of the calibration curve.[3]

Protocol 2: HPLC Methodologies

Below are three common HPLC methods for 2-KGA analysis. The system should be equilibrated with the mobile phase until a stable baseline is achieved before injecting the sample.[3] Quantification is performed by comparing the peak area of the analyte to a calibration curve generated from certified reference standards.[3]

ParameterMethod A: Anion Exchange[3]Method B: Amino Column[5][6]Method C: Reversed-Phase[3]
Column Aminex HPX-87HShim-pack CLC-NH2 (150 mm x 6 mm, 5 µm)RSpak DE-613 (polymer-based)
Mobile Phase 5 mmol/L H₂SO₄0.015 mol/L Ammonium Dihydrogen Phosphate (pH 4.1)2 mM Perchloric Acid Solution
Flow Rate 0.5 mL/min1.0 mL/minNot specified
Column Temperature 35°CAmbientNot specified
Detection UV at 210 nmUV at 210 nmNot specified
Data Presentation: HPLC Method Performance

The following table summarizes the quantitative performance characteristics of a validated HPLC method using an amino column.

Validation ParameterPerformance Metric
Linearity Range 10 - 600 µg/mL[5][7]
Correlation Coefficient (R²) ≥ 0.999[2]
Limit of Detection (LOD) 2.7 µg/mL[6]
Limit of Quantitation (LOQ) 7.8 µg/mL[6]
Precision (%RSD) Intra-day: < 1.6%; Inter-day: ≤ 2.0%[2][7]
Accuracy (Recovery) 98 - 102%[2]
Analysis Run Time < 19 minutes[5][6]

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Fermentation Broth Centrifuge Centrifugation Sample->Centrifuge Filter Filtration (0.22 µm) Centrifuge->Filter Dilute Dilution Filter->Dilute Inject Inject Sample Dilute->Inject HPLC HPLC Separation (e.g., Amino Column) Inject->HPLC Detect UV Detection (210 nm) HPLC->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantification vs. Calibration Curve Chromatogram->Quantify Result Report Concentration Quantify->Result

Generalized workflow for the HPLC analysis of 2-KGA.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for the characterization of 2-KGA.[1] However, due to its low volatility and polar nature, 2-KGA requires chemical derivatization prior to analysis to make it amenable to gas chromatography.[1] A two-step process of methoximation followed by silylation is commonly employed.[1]

Principle of Derivatization
  • Methoximation: This step targets the ketone functional group, converting it to a methoxime. This is crucial to prevent isomerization in the hot GC inlet, which would otherwise lead to multiple peaks and hinder quantification.[1]

  • Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups, significantly increasing the molecule's volatility.[1]

Experimental Protocol

Protocol 3: Sample Preparation and Derivatization for GC-MS

This protocol must be performed in a moisture-free environment, as water can hydrolyze the silylation reagents.[1]

  • Sample Preparation: Transfer a precise volume (e.g., 100 µL) of the sample into a GC vial. Add an appropriate internal standard (e.g., cycloleucine).[1]

  • Drying: Evaporate the sample to complete dryness under a stream of nitrogen gas. The absence of water is critical for successful derivatization.[1]

  • Step 1: Methoximation:

    • Prepare a fresh solution of Methoxyamine hydrochloride (MeOx) in anhydrous pyridine (B92270) (e.g., 20 mg/mL).[1]

    • Add 50 µL of the MeOx solution to the dried sample residue.[1]

    • Cap the vial tightly, vortex, and incubate at 60°C for 60 minutes.[1]

  • Step 2: Silylation:

    • Allow the vial to cool to room temperature.

    • Add 100 µL of a silylation reagent (e.g., MSTFA).[1]

    • Cap the vial tightly, vortex, and incubate at 80°C for 30 minutes.[1]

    • After cooling, the sample is ready for GC-MS injection.

Protocol 4: GC-MS Operating Conditions (Typical)

These parameters should be optimized for the specific instrument and column used.

ParameterTypical Setting
GC Column 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., 30m x 0.25mm, 0.25µm)
Injection Mode Splitless
Inlet Temp. 250°C
Oven Program Initial 80°C, ramp to 280°C at 5°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 650 m/z
Data Presentation: GC-MS Method Performance

Quantitative data for GC-MS methods are highly dependent on the specific derivatization protocol and instrument tuning. Key validation parameters to establish include linearity, LOD, LOQ, and precision, similar to HPLC method validation.[8] For instance, GC-MS methods for similar derivatized sugar acids have achieved LODs in the range of 0.06 to 1.1 ppm and LOQs from 0.2 to 3.8 ppm.[9]

Visualizations: GC-MS Workflow and Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Aqueous Sample Dry Dry Sample (Nitrogen Stream) Sample->Dry MeOx Step 1: Add MeOx-Pyridine Incubate 60°C Dry->MeOx Silyl Step 2: Add MSTFA Incubate 80°C MeOx->Silyl Inject Inject Derivatized Sample Silyl->Inject GCMS GC Separation & MS Detection Inject->GCMS Analysis Data Analysis (Mass Spectra) GCMS->Analysis

Workflow for 2-KGA analysis by GC-MS.

Derivatization_Pathway KGA 2-Keto-L-gulonic acid (Non-volatile) MeOx_KGA Methoxime Derivative KGA->MeOx_KGA + Methoxyamine-HCl (Protects keto group) TMS_KGA Volatile TMS-Derivative (GC-amenable) MeOx_KGA->TMS_KGA + MSTFA (Silylation) (Replaces active H)

Simplified 2-KGA derivatization pathway.

Enzymatic Assays

Enzymatic assays offer a high-throughput and specific alternative for quantification. For L-Gulonic acid, the activity of L-gulonate 3-dehydrogenase can be monitored spectrophotometrically by measuring the change in NADH concentration.[10] A similar principle can be applied to 2-KGA using a specific reductase.[4]

Protocol 5: Spectrophotometric Assay for L-Gulonic Acid

This protocol is based on the NAD+-dependent enzyme L-gulonate 3-dehydrogenase, which catalyzes the conversion of L-gulonate to 3-dehydro-L-gulonate, producing NADH. The increase in NADH is monitored by measuring absorbance at 340 nm.[10]

  • Reagent Preparation:

    • Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.5.

    • NAD+ Solution: 10 mM NAD+ in Assay Buffer.

    • Enzyme Solution: A working solution of L-gulonate 3-dehydrogenase in Assay Buffer.

  • Assay Procedure:

    • In a 1 mL cuvette, combine:

      • 800 µL of Assay Buffer.

      • 100 µL of sample containing L-Gulonic acid.

      • 50 µL of NAD+ Solution.

    • Mix by inversion and incubate at 37°C for 3 minutes to reach thermal equilibrium.

    • Initiate the reaction by adding 50 µL of the Enzyme Solution.

    • Immediately mix and monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • Quantification: The concentration of L-Gulonic acid is proportional to the rate of NADH formation (rate of change in absorbance). A standard curve should be prepared using known concentrations of L-gulonate.

Visualization: Enzymatic Assay Principledot

Enzymatic_Assay cluster_reactants Reactants cluster_products Products Gulonate L-Gulonate (Analyte) Enzyme L-Gulonate 3-Dehydrogenase Gulonate->Enzyme NAD NAD+ (No Absorbance at 340 nm) NAD->Enzyme Dehydro 3-Dehydro-L-gulonate Enzyme->Dehydro NADH NADH (Absorbs at 340 nm) Enzyme->NADH

References

Application Notes & Protocols: L-Hexaguluronic Acid in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Hexaguluronic acid, commonly known as ascorbic acid or Vitamin C, is a vital water-soluble antioxidant. Its inherent instability, however, has historically limited its therapeutic and formulation applications. The development of more stable, lipophilic derivatives, such as ascorbyl palmitate, and the advent of advanced drug delivery technologies have unlocked new potential for this compound and its analogues.[1][2][3][4] These compounds are now being explored not only as active pharmaceutical ingredients (APIs) but also as functional excipients that enhance the delivery, stability, and efficacy of other therapeutic agents.[3][5]

This document provides detailed application notes and experimental protocols for utilizing this compound and its derivatives in various drug delivery systems.

Applications in Drug Delivery

The roles of this compound and its derivatives in drug delivery are multifaceted, ranging from nanoparticle synthesis to targeted cancer therapy.

Component of Lipid-Based Nanocarriers for Synergistic Cancer Therapy

Ascorbyl palmitate (AP), a lipophilic ester of ascorbic acid, is particularly well-suited for incorporation into lipid-based drug delivery systems like Solid Lipid Nanoparticles (SLNs).[6][7] These systems can be co-loaded with chemotherapeutic agents to achieve synergistic anti-tumor effects.[6][8] AP not only acts as a therapeutic agent itself but also can enhance the overall stability and performance of the nanocarrier.[9]

Example Application: Co-delivery of Ascorbyl Palmitate and Paclitaxel (PTX) in SLNs for melanoma therapy. In this system, AP and PTX are encapsulated within a solid lipid core, which improves the solubility and stability of the drugs.[6][8] The resulting AP/PTX-SLNs have been shown to be more effective at suppressing tumor growth than formulations containing either drug alone.[8][10]

Targeted Oral Drug Delivery via Sodium-Dependent Vitamin C Transporter 1 (SVCT1)

The surface of nanoparticles can be functionalized with ascorbic acid to facilitate active targeting of the Sodium-Dependent Vitamin C Transporter 1 (SVCT1).[11] SVCT1 is highly expressed throughout the intestinal tract, making it an attractive target for enhancing the oral bioavailability of poorly permeable drugs.[11] Ascorbate-conjugated nanoparticles can be recognized and internalized by epithelial cells via SVCT1-mediated endocytosis, thereby bypassing degradation in the gastrointestinal tract and improving systemic absorption.[11]

Green Synthesis of Metallic Nanoparticles

L-ascorbic acid is a powerful reducing agent and can be used in the eco-friendly "green synthesis" of metallic nanoparticles, such as those made of silver, gold, and copper.[12][13][14][15] In this process, ascorbic acid reduces metal salts to their nanoparticle form while also acting as a capping agent, which stabilizes the nanoparticles and prevents them from aggregating.[15] This method is cost-effective, non-toxic, and environmentally friendly compared to traditional chemical synthesis methods.[15] These nanoparticles can then be used as drug delivery vehicles for various therapeutic agents.[12]

Topical Delivery Systems for Dermatological Applications

The potent antioxidant properties of Vitamin C make it a desirable ingredient in topical formulations for protecting the skin from UV-induced damage and promoting wound healing.[16] However, its instability in aqueous solutions presents a formulation challenge.[17][18] To overcome this, Vitamin C can be encapsulated in delivery systems like nanoparticles-in-gel or electrospun nanofibers.[16][18] These systems protect the vitamin from degradation and allow for controlled release, enhancing its therapeutic efficacy.[16] For instance, a nanoparticle-in-gel system can provide sustained release of Vitamin C over several hours.[18]

Quantitative Data

The following tables summarize key quantitative data from studies utilizing this compound derivatives in drug delivery systems.

Table 1: Physicochemical Properties of Ascorbyl Palmitate (AP) and Paclitaxel (PTX) Co-loaded Solid Lipid Nanoparticles (AP/PTX-SLNs)

ParameterValueReference
Average Particle Size223 nm[6][8]
Encapsulation Efficiency (AP)96.27%[6]
Encapsulation Efficiency (PTX)93.58%[6]
Optimal AP/PTX Mass Ratio for Synergy2/1[8][10]

Table 2: Release Profile of Vitamin C from Topical Delivery Systems

Delivery SystemInitial Release RateSustained Release RateReference
Electrospun PVA Nanofiber66 mg/g/h6.3 mg/g/h[16]
Composite PVA Nanofiber-Molecular Capsule8.2 mg/g/h (constant)N/A[16]
Nanoparticle-in-Gel System-Sustained release over 8 hours[18]

Experimental Protocols

Protocol for Preparation of Ascorbyl Palmitate/Paclitaxel Co-loaded SLNs

This protocol is based on the hot homogenization method.[7]

Materials:

  • Ascorbyl Palmitate (AP)

  • Paclitaxel (PTX)

  • Glyceryl monostearate (Lipid matrix)

  • Soy lecithin (B1663433) (Surfactant)

  • Poloxamer 188 (Surfactant)

  • Deionized water

Procedure:

  • Preparation of the Lipid Phase: Melt the glyceryl monostearate at a temperature above its melting point (e.g., 75°C). Dissolve the specified amounts of Ascorbyl Palmitate and Paclitaxel in the molten lipid.

  • Preparation of the Aqueous Phase: Dissolve soy lecithin and Poloxamer 188 in deionized water and heat to the same temperature as the lipid phase.

  • Homogenization: Add the hot aqueous phase to the hot lipid phase and immediately homogenize the mixture using a high-shear homogenizer at high speed for a few minutes.

  • Sonication: Subject the resulting pre-emulsion to high-power ultrasonication using a probe sonicator to reduce the particle size.

  • Cooling and Nanoparticle Formation: Cool down the nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Purification: The SLN dispersion can be purified by dialysis or centrifugation to remove any unencapsulated drug.

Protocol for Green Synthesis of Silver Nanoparticles using L-Ascorbic Acid

This protocol describes a simple, eco-friendly method for synthesizing silver nanoparticles.[12][14]

Materials:

Procedure:

  • Prepare Silver Nitrate Solution: Prepare an aqueous solution of silver nitrate (e.g., 1 mM) in a clean flask. Heat the solution to boiling.

  • Prepare Ascorbic Acid Solution: Prepare an aqueous solution of L-ascorbic acid (e.g., 5 mM).

  • Reduction Reaction: While vigorously stirring the boiling silver nitrate solution, add the L-ascorbic acid solution dropwise.

  • Observe Color Change: A color change from colorless to yellowish-brown indicates the formation of silver nanoparticles.

  • Reaction Completion: Continue heating and stirring for a specified time (e.g., 1 hour) to ensure the reaction is complete.

  • Characterization: The formation and properties of the silver nanoparticles can be confirmed using UV-Vis spectroscopy, which will show a characteristic surface plasmon resonance peak.

Visualizations: Workflows and Pathways

experimental_workflow cluster_lipid Lipid Phase Preparation cluster_aqueous Aqueous Phase Preparation cluster_formation Nanoparticle Formation lipid Glyceryl Monostearate melt Melt Lipid (e.g., 75°C) lipid->melt drug1 Ascorbyl Palmitate dissolve Dissolve Drugs in Molten Lipid drug1->dissolve drug2 Paclitaxel drug2->dissolve melt->dissolve homogenize High-Shear Homogenization dissolve->homogenize water Deionized Water heat Heat Aqueous Phase (e.g., 75°C) water->heat surfactant Lecithin & Poloxamer 188 surfactant->heat heat->homogenize sonicate Ultrasonication homogenize->sonicate cool Cool in Ice Bath sonicate->cool sln AP/PTX-SLNs cool->sln

Caption: Workflow for preparing AP/PTX-loaded Solid Lipid Nanoparticles (SLNs).

svct1_targeting cluster_cell NP Ascorbate-Conjugated Nanoparticle SVCT1 SVCT1 Transporter NP->SVCT1 Binding Lumen Intestinal Lumen Cell Epithelial Cell Blood Bloodstream Endosome Endosome SVCT1->Endosome Endocytosis Release Drug Release Endosome->Release Absorption Absorption Release->Absorption Absorption->Blood Enhanced Bioavailability

Caption: Mechanism of SVCT1-mediated oral drug delivery enhancement.

green_synthesis Ag_ion Silver Ions (Ag+) in solution Reduction Reduction Ag+ -> Ag⁰ Ag_ion->Reduction Ascorbic L-Ascorbic Acid (Reducing Agent) Ascorbic->Reduction Heat Heat Heat->Reduction Nucleation Nucleation Reduction->Nucleation Growth Particle Growth & Stabilization Nucleation->Growth AgNP Stable Silver Nanoparticles (AgNPs) Growth->AgNP

Caption: Workflow for the green synthesis of silver nanoparticles.

References

Hyaluronic Acid Hydrogels: A Versatile Platform for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hyaluronic acid (HA), a naturally occurring glycosaminoglycan, has emerged as a important biomaterial for the development of hydrogels in a wide range of biomedical applications, including drug delivery, tissue engineering, and regenerative medicine.[1][2] Its inherent biocompatibility, biodegradability, and non-immunogenicity make it an ideal candidate for creating three-dimensional (3D) networks that can encapsulate therapeutic agents and cells.[3][4] This document provides detailed application notes and protocols for the formation of hyaluronic acid hydrogels, focusing on common cross-linking methodologies and characterization techniques.

I. Hydrogel Formation: Cross-linking Strategies

The formation of a stable HA hydrogel network requires the cross-linking of individual polymer chains. This can be achieved through various physical and chemical methods, each imparting unique properties to the resulting hydrogel.[5][6]

1. Chemical Cross-linking: This method involves the formation of stable, irreversible covalent bonds between HA chains.[7]

  • Carbodiimide (B86325) Chemistry: 1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) is a commonly used cross-linker that facilitates the formation of amide bonds between the carboxylic acid groups of HA and primary amine groups of a dihydrazide crosslinker, such as adipic acid dihydrazide (ADH).[8]

  • Divinyl Sulfone (DVS) Chemistry: Under alkaline conditions, the hydroxyl groups of HA react with DVS to form stable ether linkages.[9]

  • Thiol-ene "Click" Chemistry: This highly efficient reaction involves the formation of a thioether bond between a thiol-modified HA and an alkene-containing cross-linker, often initiated by UV light.[9]

  • Diels-Alder Reaction: This cycloaddition reaction can form hydrogels under mild conditions by reacting furan-modified HA (diene) with a maleimide-functionalized cross-linker (dienophile).[9]

2. Physical Cross-linking: These methods rely on non-covalent, reversible interactions.[5]

  • Ionic Interactions: The negatively charged carboxylate groups of HA can interact with multivalent metal cations, forming ionic cross-links.[5]

  • Hydrogen Bonding and Hydrophobic Interactions: These weaker, non-covalent interactions can also contribute to the formation of a 3D network, resulting in more reversible hydrogels.[5]

II. Experimental Protocols

Protocol 1: Preparation of EDC/ADH Cross-linked Hyaluronic Acid Hydrogel

This protocol describes the preparation of an HA hydrogel using carbodiimide chemistry.

Materials:

  • Sodium hyaluronate (HA)

  • Adipic acid dihydrazide (ADH)

  • 1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Deionized water

Procedure:

  • HA-ADH Derivative Synthesis:

    • Dissolve 2g of HA in 400 mL of deionized water.

    • Add 20g of ADH and adjust the solution pH to 5.0-7.4 with hydrochloric acid.

    • Add 4.0g of EDC and allow the reaction to proceed overnight with stirring.

    • Purify the resulting HA-ADH derivative by dialysis against deionized water for 3-5 days using a dialysis bag with a molecular weight cut-off of 8-10 kDa.

    • Lyophilize the purified solution to obtain a dry HA-ADH powder.[10]

  • Hydrogel Formation:

    • Prepare a 10% (w/v) solution of HA-ADH in PBS (pH 7.4).

    • Prepare a cross-linker solution (e.g., a bis-succinimidyl succinate) in PBS.

    • Mix the HA-ADH solution and the cross-linker solution at a desired molar ratio.

    • Incubate the mixture at 37°C to allow for cross-linking and hydrogel formation. The gelation time will depend on the concentrations and molar ratio of the reactants.

Protocol 2: Characterization of Hydrogel Properties

1. Swelling Ratio Determination:

  • Prepare a lyophilized hydrogel sample of known weight (W_dry).

  • Immerse the sample in PBS (pH 7.4) at 37°C.

  • At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and record its weight (W_swollen).

  • Calculate the swelling ratio using the formula: Swelling Ratio = (W_swollen - W_dry) / W_dry.

2. Rheological Analysis:

  • Use an oscillatory rheometer with a parallel plate geometry to measure the viscoelastic properties of the hydrogel.

  • Perform a frequency sweep (e.g., 0.1 to 10 Hz) at a constant strain (e.g., 0.1%) and temperature (37°C).[11]

  • Determine the storage modulus (G') and loss modulus (G''). A G' value significantly higher than G'' indicates the formation of a stable elastic gel.[12]

III. Data Presentation

The properties of hyaluronic acid hydrogels can be tailored by varying the cross-linking method, cross-linker concentration, and HA molecular weight. The following tables summarize typical quantitative data for HA hydrogels.

Table 1: Physicochemical Properties of HA Hydrogels

Cross-linking MethodCross-linkerSwelling Ratio (in PBS)Gelation TimeStorage Modulus (G')
CarbodiimideEDC/ADH10 - 505 - 30 min100 - 1000 Pa
Divinyl SulfoneDVS15 - 401 - 24 hours25 - 305 Pa[12]
Thiol-ene ClickPEG-dithiol5 - 20< 5 min (UV)500 - 5000 Pa
Diels-AlderPEG-maleimide8 - 251 - 12 hours200 - 2000 Pa

Table 2: Rheological Properties of Dermal Filler HA Hydrogels [13]

SampleYield Stress (Pa)Storage Modulus (G' at 1Hz)
A42150
B53220
C55320

IV. Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow

signaling_pathway

V. Applications in Drug Delivery and Tissue Engineering

HA hydrogels serve as excellent reservoirs for the controlled release of therapeutic agents.[1] The release kinetics can be tuned by altering the cross-linking density and the degradation rate of the hydrogel. In tissue engineering, these hydrogels provide a supportive 3D scaffold that mimics the natural extracellular matrix, promoting cell adhesion, proliferation, and differentiation.[4][14] For instance, HA hydrogels have been shown to enhance chondrogenesis of mesenchymal stem cells.[2]

VI. Signaling Pathway Modulation

Hyaluronic acid is not merely a passive scaffold; it actively participates in cellular signaling.[8] HA interacts with cell surface receptors, such as CD44, which can trigger intracellular signaling cascades involving Rho GTPase, focal adhesion kinase (FAK), and transforming growth factor-β (TGF-β) pathways.[8] These interactions influence a variety of cellular functions, including adhesion, migration, and proliferation.[8] In the context of cancer, HA-CD44 interactions can modulate the expression of programmed death-ligand 1 (PD-L1), highlighting the potential of HA hydrogels in immunotherapy.[15] The physical properties of the hydrogel, such as stiffness, can also influence these signaling pathways and subsequent cellular responses.[16]

References

Troubleshooting & Optimization

L-Hexaguluronic acid solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Guluronic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and solubilizing L-Guluronic Acid, a key component of alginates with significant applications in pharmaceuticals and biotechnology.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is L-Guluronic acid?

A1: L-Guluronic acid is a monosaccharide sugar acid and a C-5 epimer of D-mannuronic acid.[1] It is a primary component of alginic acid, a polysaccharide found in brown algae.[1]

Q2: What is the difference between L-Guluronic acid and its sodium salt?

A2: L-Guluronic acid is the free acid form, while the sodium salt is the deprotonated form where the carboxylic acid group has formed a salt with a sodium ion. This difference significantly impacts their solubility. The sodium salt is generally more water-soluble than the free acid form, especially at neutral pH.

Q3: What are the main applications of L-Guluronic acid in research and drug development?

A3: L-Guluronic acid is integral to the structure of alginates, which are widely used in:

  • Drug delivery systems: Its biocompatibility makes it suitable for encapsulating and delivering therapeutic agents.[3]

  • Tissue engineering: It serves as a scaffold material for cell attachment and growth.[3]

  • Wound dressings: Alginates containing L-Guluronic acid are used in wound care products.[3]

  • Food industry: It is used as a thickening and gelling agent.[3] It has also been shown to possess anti-inflammatory properties.[3]

Q4: What is the pKa of L-Guluronic acid?

A4: The pKa of the carboxylic acid group in guluronic acid is approximately 3.65. This is a critical parameter for understanding its solubility behavior at different pH values.

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when dissolving L-Guluronic acid.

Problem Potential Cause Solution
L-Guluronic acid (free acid) does not dissolve in water. The pH of the water is likely below the pKa of L-Guluronic acid (approx. 3.65), where the carboxylic acid group is protonated, making the molecule less soluble.Increase the pH of the solution to above 4.5 by adding a base (e.g., 0.1 M NaOH) dropwise while stirring. This will deprotonate the carboxylic acid, forming the more soluble guluronate anion.
Precipitate forms when adjusting the pH of the solution. You may have lowered the pH to below the pKa, causing the dissolved guluronate to convert back to the less soluble free acid form.Re-dissolve the precipitate by carefully increasing the pH with a suitable base. Ensure the final pH of your solution is appropriate for your experiment and the stability of the compound.
The sodium salt of L-Guluronic acid is not dissolving completely. The concentration may be too high, or the dissolution rate is slow at room temperature.Try gentle warming (to around 37°C) and sonication in an ultrasonic bath to aid dissolution. One source indicates a solubility of 150 mg/mL in water with the use of ultrasound.
Solution appears cloudy or hazy after dissolution. This could be due to insoluble impurities or microbial contamination, especially if using non-sterile water or if the solution has been stored for a prolonged period.Filter the solution through a 0.22 µm syringe filter to sterilize it and remove particulate matter.[4]

Data on Solubility and Physicochemical Properties

Table 1: Solubility of L-Guluronic Acid and its Sodium Salt

CompoundSolventSolubilityNotes
L-Guluronic Acid (Free Acid)Water (acidic pH < 3.65)LowThe carboxylic acid group is protonated.
L-Guluronic Acid (Free Acid)Water (pH > 4.5)HighThe carboxylic acid group is deprotonated, forming the soluble guluronate anion.
L-Guluronic Acid Sodium SaltWater150 mg/mLRequires sonication for optimal dissolution.
L-Guluronic Acid Sodium SaltDMSO, Acetone, Chloroform, Dichloromethane, Ethyl AcetateSolubleData from supplier information.

Table 2: Physicochemical Properties of L-Guluronic Acid

PropertyValue
Molecular Formula C₆H₁₀O₇
Molecular Weight 194.14 g/mol [5]
pKa (Carboxylic Acid) ~3.65

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution of L-Guluronic Acid (Free Acid)

This protocol describes how to prepare a stock solution of L-Guluronic acid by converting the less soluble free acid into its more soluble salt form in situ.

Materials:

  • L-Guluronic acid (solid)

  • High-purity water (e.g., Milli-Q or deionized water)

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • pH meter or pH strips

  • Stir plate and stir bar

  • Volumetric flask

Procedure:

  • Weigh the desired amount of L-Guluronic acid powder.

  • Add the powder to a beaker containing approximately 80% of the final desired volume of high-purity water.

  • Place the beaker on a stir plate and begin stirring. The suspension will likely appear cloudy.

  • Slowly add the 0.1 M NaOH solution dropwise to the suspension while continuously monitoring the pH.

  • As the pH increases and surpasses the pKa of ~3.65, the solid will begin to dissolve. Continue adding NaOH until all the solid has dissolved and the pH is in the desired range for your application (typically pH 6.0-7.5 for biological experiments).

  • Once fully dissolved, transfer the solution to a volumetric flask.

  • Rinse the beaker with a small amount of high-purity water and add the rinse to the volumetric flask.

  • Bring the solution to the final volume with high-purity water.

  • If required for your application, sterilize the solution by filtering it through a 0.22 µm filter.[4]

  • Store the solution at the recommended temperature. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable.[4]

Protocol 2: Preparation of an Aqueous Solution of L-Guluronic Acid Sodium Salt

Materials:

  • L-Guluronic acid sodium salt (solid)

  • High-purity water

  • Stir plate and stir bar or ultrasonic bath

  • Volumetric flask

Procedure:

  • Weigh the desired amount of L-Guluronic acid sodium salt.

  • Add the salt to a volumetric flask.

  • Add approximately 80% of the final volume of high-purity water.

  • Agitate the solution by stirring or using an ultrasonic bath until the solid is completely dissolved. Gentle warming may aid dissolution.

  • Once dissolved, bring the solution to the final volume with high-purity water.

  • If necessary, filter the solution through a 0.22 µm filter for sterilization.[4]

  • Store the solution appropriately.

Visual Guides

G cluster_0 Solubility of L-Guluronic Acid vs. pH low_pH Low pH (e.g., < 3.0) low_solubility Low Solubility (Protonated -COOH) low_pH->low_solubility Predominantly insoluble pKa_range pH around pKa (~3.65) pKa_range->low_solubility high_solubility High Solubility (Deprotonated -COO⁻) pKa_range->high_solubility high_pH High pH (e.g., > 4.5) high_pH->high_solubility Predominantly soluble

Caption: pH effect on L-Guluronic acid solubility.

G start Start: L-Guluronic Acid (solid) suspend Suspend in water start->suspend add_base Add base (e.g., NaOH) dropwise suspend->add_base check_pH Monitor pH add_base->check_pH dissolved Completely dissolved? check_pH->dissolved dissolved->add_base No adjust_volume Adjust to final volume dissolved->adjust_volume Yes filter Filter (0.22 µm) if necessary adjust_volume->filter end End: Solubilized L-Guluronic Acid (Guluronate Solution) filter->end

Caption: Workflow for solubilizing L-Guluronic acid.

References

Technical Support Center: L-Hexaguluronic Acid (L-Ascorbic Acid) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of L-Hexaguluronic acid (L-Ascorbic Acid/Vitamin C).

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for L-Ascorbic Acid and their common impurities?

The two main industrial methods for L-Ascorbic Acid production are the Reichstein process and two-stage fermentation, both of which synthesize the key intermediate, 2-keto-L-gulonic acid (2-KGA).[1][2][3][4][5]

  • Reichstein Process: A combined chemical and microbial method starting from D-glucose.[1][2]

  • Two-Stage Fermentation: A biotechnological approach that is generally more environmentally friendly.[2][3]

Common impurities can be categorized as process-related, raw material-related, and degradation products.

Q2: What are the most common organic acid impurities I should be aware of?

During the synthesis of 2-KGA, several related organic acids can be formed. These are often stereoisomers or byproducts of side reactions. The most frequently encountered are:

  • 2-keto-D-gluconic acid (2-KDG): An isomer of 2-KGA.

  • 2,5-diketo-D-gluconic acid (2,5-DKG): An intermediate in some fermentation processes.[6]

  • 5-Keto-D-gluconic acid: A known byproduct in some oxidation steps.[1]

  • L-threonic acid and L-xylose: Can be degradation products of ascorbic acid.[7]

Q3: Can residual sugars from the fermentation process affect my final product purity?

Yes, unreacted starting materials and intermediates from the fermentation broth can be significant impurities. These primarily include:

  • Glucose

  • Sorbose [6]

These residual sugars can complicate downstream purification processes and may need to be removed to achieve high purity L-Ascorbic Acid.

Q4: My final product shows signs of degradation. What are the likely degradation products and causes?

L-Ascorbic Acid is susceptible to degradation, especially in the presence of heat, light, oxygen, and at certain pH levels.[8] The primary degradation product is:

  • Dehydroascorbic acid (DHAA or dehydroVC): The initial oxidation product of ascorbic acid.[7]

Further degradation can lead to other compounds, underscoring the need for careful handling and storage.

Q5: Are there any inorganic or elemental impurities of concern?

Yes, inorganic impurities can be introduced from raw materials, catalysts, and equipment. These can include:

  • Metallic ions: From catalysts (e.g., Nickel from the hydrogenation step in the Reichstein process) or fermentation media.[9][10]

  • Inorganic anions. [9]

  • Heavy metals: Such as cadmium (Cd), lead (Pb), arsenic (As), and mercury (Hg), which are a concern in the final pharmaceutical product.[11]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues during L-Ascorbic Acid synthesis.

Issue 1: Unexpected Peaks in HPLC Analysis of 2-Keto-L-Gulonic Acid (2-KGA)

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps Recommended Action
Presence of Isomers (e.g., 2-KDG) 1. Confirm the identity of the unexpected peak using a reference standard for 2-keto-D-gluconic acid.2. Review the stereospecificity of the microbial oxidation step.Optimize fermentation conditions (e.g., microbial strain, pH, temperature) to favor the formation of the L-isomer.
Residual Sugars (Glucose, Sorbose) 1. Analyze the sample against glucose and sorbose standards.2. Check the completeness of the fermentation.Extend fermentation time or optimize microbial activity to ensure complete conversion of sugars.
Formation of Other Organic Acids (e.g., 5-Keto-D-gluconic acid) 1. Use reference standards for other potential organic acid byproducts to identify the peaks.2. Review the specificity of the oxidation steps.Modify oxidation conditions (e.g., catalyst, temperature) to minimize side reactions.
Issue 2: Low Yield of L-Ascorbic Acid After Cyclization of 2-KGA

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps Recommended Action
Incomplete Reaction 1. Monitor the reaction progress using techniques like TLC or HPLC.2. Verify the activity of the catalyst.Increase reaction time, temperature, or catalyst concentration as appropriate.
Degradation of L-Ascorbic Acid 1. Analyze the reaction mixture for the presence of dehydroascorbic acid.2. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).Implement measures to exclude oxygen and light from the reaction and subsequent work-up steps.
Poor Quality of 2-KGA Starting Material 1. Analyze the purity of the 2-KGA used for the cyclization step.2. Purify the 2-KGA if significant impurities are detected.Implement a purification step for 2-KGA prior to cyclization, such as recrystallization.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling of 2-KGA

This protocol is a general guideline for the analysis of common organic acid and sugar impurities in 2-KGA samples.

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: An aqueous mobile phase with an acidic modifier (e.g., dilute phosphoric acid or sulfuric acid) is typically employed. For simultaneous analysis of sugars, a different column and mobile phase (e.g., an amino-based column with an acetonitrile/water gradient) may be necessary.

  • Detection: Refractive Index (RI) detection for sugars and UV detection (around 210 nm) for organic acids.

  • Standard Preparation: Prepare calibration curves for 2-KGA and all potential impurities (2-KDG, 2,5-DKG, glucose, sorbose) using certified reference standards.

  • Sample Preparation: Dissolve a known amount of the 2-KGA sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification: Determine the concentration of each impurity by comparing its peak area to the corresponding calibration curve.

Visualizations

Troubleshooting Workflow for Impurity Identification

start Start: Unexpected Peak in Chromatogram check_retention Compare Retention Time with Known Standards start->check_retention is_isomer Is it an Isomer (e.g., 2-KDG)? check_retention->is_isomer Match unknown_impurity Unknown Impurity check_retention->unknown_impurity No Match is_sugar Is it a Residual Sugar (Glucose, Sorbose)? is_isomer->is_sugar No optimize_synthesis Action: Optimize Stereospecific Step is_isomer->optimize_synthesis Yes is_degradation Is it a Degradation Product (e.g., DHAA)? is_sugar->is_degradation No optimize_fermentation Action: Improve Fermentation Efficiency is_sugar->optimize_fermentation Yes is_degradation->unknown_impurity No improve_storage Action: Improve Storage/Handling Conditions is_degradation->improve_storage Yes further_analysis Action: Further Characterization (e.g., LC-MS) unknown_impurity->further_analysis

Caption: Troubleshooting workflow for identifying unknown impurities.

Logical Relationship of Impurities in L-Ascorbic Acid Synthesis

cluster_raw_materials Raw Materials & Intermediates cluster_main_product Main Product cluster_impurities Common Impurities Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Residual_Sugars Residual Sugars (Glucose, Sorbose) Glucose->Residual_Sugars Sorbose Sorbose Sorbitol->Sorbose 2-Keto-L-Gulonic_Acid 2-Keto-L-Gulonic Acid Sorbose->2-Keto-L-Gulonic_Acid Sorbose->Residual_Sugars Byproducts Byproducts (e.g., 5-Keto-D-Gluconic Acid) Sorbose->Byproducts L-Ascorbic_Acid L-Ascorbic Acid 2-Keto-L-Gulonic_Acid->L-Ascorbic_Acid Isomers Isomers (e.g., 2-Keto-D-Gluconic Acid) 2-Keto-L-Gulonic_Acid->Isomers Degradation_Products Degradation Products (Dehydroascorbic Acid) L-Ascorbic_Acid->Degradation_Products

Caption: Relationship between main products and common impurities.

References

L-Hexaguluronic acid stability at different pH and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of L-Guluronic Acid at varying pH and temperature conditions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides for common experimental issues, and established experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is L-Guluronic Acid and why is its stability important?

A1: L-Guluronic acid is a monosaccharide sugar acid and a key component of alginates, which are polysaccharides widely used in the pharmaceutical, food, and biomedical industries. Its stability is crucial as degradation can impact the physicochemical properties and efficacy of final products, such as the viscosity of formulations, drug release profiles, and gel-forming capabilities.

Q2: What are the primary factors that affect the stability of L-Guluronic Acid?

A2: The primary factors influencing the stability of L-Guluronic Acid are pH and temperature. Generally, it is most stable in the pH range of 5 to 10. Stability decreases significantly in highly acidic (below pH 5) and highly alkaline (above pH 10) conditions. Elevated temperatures accelerate the degradation process across all pH levels. Other factors can include the presence of oxidizing agents and the ionic strength of the solution.

Q3: What are the main degradation pathways for L-Guluronic Acid?

A3: In acidic conditions, the primary degradation pathway is the hydrolysis of the glycosidic bonds when it is part of a polymer like alginate. Under alkaline conditions, a β-elimination reaction is the predominant degradation mechanism.

Q4: How can I monitor the degradation of L-Guluronic Acid in my experiments?

A4: Degradation of L-Guluronic Acid can be monitored by various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV or Refractive Index (RI) detection is a common method to quantify the remaining amount of L-Guluronic Acid and to detect the formation of degradation products. Other methods include monitoring changes in viscosity of alginate solutions or using colorimetric assays.

Q5: Are there any commercially available standards for L-Guluronic Acid degradation products?

A5: The availability of specific degradation product standards can be limited. For comprehensive stability studies, it is often necessary to perform forced degradation studies to generate and isolate degradation products for characterization and use as analytical markers.

Data on L-Guluronic Acid Stability

The following tables summarize available quantitative data on the degradation of L-Guluronic Acid. It is important to note that much of the existing research focuses on its stability within the context of the alginate polymer.

Table 1: Degradation Rate Constants of Glycosidic Linkages Adjacent to L-Guluronic Acid in Poly(guluronate-mannuronate) at 95°C

pHLinkage TypeDegradation Rate Constant (k) [h⁻¹]
2.8G-M0.45
2.8M-G0.05
3.5G-M0.16
3.5M-G0.015
4.0G-M0.06
4.0M-G0.008
4.5G-M0.02
4.5M-G0.004

G-M: Glycosidic bond between L-Guluronic acid and D-Mannuronic acid. M-G: Glycosidic bond between D-Mannuronic acid and L-Guluronic acid. Data is derived from studies on alginate polymers and indicates the susceptibility of the linkage to acid hydrolysis.

Table 2: General Stability Profile of Uronic Acids (including L-Guluronic Acid) at Different pH and Temperature Conditions

pH RangeTemperatureStabilityPrimary Degradation Pathway
< 5Room TemperatureLowAcid Hydrolysis
< 5Elevated TemperatureVery LowAccelerated Acid Hydrolysis
5 - 10Room TemperatureHighMinimal Degradation
5 - 10Elevated TemperatureModerateSlow Hydrolysis
> 10Room TemperatureLowβ-elimination
> 10Elevated TemperatureVery LowAccelerated β-elimination

Experimental Protocols

Protocol 1: Forced Degradation Study of L-Guluronic Acid

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of L-Guluronic Acid under various stress conditions.

1. Materials:

  • L-Guluronic Acid
  • Hydrochloric acid (HCl) solutions (0.1 M, 1 M)
  • Sodium hydroxide (B78521) (NaOH) solutions (0.1 M, 1 M)
  • Hydrogen peroxide (H₂O₂) solution (3%)
  • Phosphate (B84403) buffer (pH 7.0)
  • High-purity water
  • HPLC system with UV or RI detector
  • pH meter
  • Thermostatic oven
  • Photostability chamber

2. Procedure:

  • Acid Hydrolysis: Dissolve a known concentration of L-Guluronic Acid in 0.1 M HCl and 1 M HCl. Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with NaOH, and dilute with mobile phase for HPLC analysis.

  • Alkaline Hydrolysis: Repeat the procedure from the acid hydrolysis step, but use 0.1 M NaOH and 1 M NaOH solutions and neutralize with HCl.

  • Oxidative Degradation: Dissolve L-Guluronic Acid in a 3% H₂O₂ solution. Keep the solution at room temperature and protect it from light. Analyze samples at various time intervals.

  • Thermal Degradation: Store a solid sample of L-Guluronic Acid in a thermostatic oven at an elevated temperature (e.g., 80°C). Also, prepare a solution in a neutral buffer (e.g., phosphate buffer pH 7.0) and incubate at the same temperature. Analyze samples at different time points.

  • Photolytic Degradation: Expose a solid sample and a solution of L-Guluronic Acid to light in a photostability chamber according to ICH Q1B guidelines. Analyze the samples after the exposure period.

3. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).
  • Quantify the amount of remaining L-Guluronic Acid and any major degradation products.
  • Calculate the percentage of degradation.

Protocol 2: Stability-Indicating HPLC Method for L-Guluronic Acid

This protocol provides a starting point for developing an HPLC method to separate L-Guluronic Acid from its degradation products.

1. Chromatographic Conditions:

  • Column: A column suitable for polar compounds, such as an Aminex HPX-87H or a similar ion-exclusion column.
  • Mobile Phase: A dilute aqueous solution of sulfuric acid (e.g., 5 mM H₂SO₄). The mobile phase should be filtered and degassed.
  • Flow Rate: 0.5 - 1.0 mL/min.
  • Column Temperature: 30 - 60°C.
  • Detector: Refractive Index (RI) or UV detector at a low wavelength (e.g., 210 nm).
  • Injection Volume: 10 - 20 µL.

2. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
  • Specificity: Demonstrate that the method can separate the L-Guluronic Acid peak from peaks of degradation products generated during forced degradation studies.
  • Linearity: Establish a linear relationship between the peak area and the concentration of L-Guluronic Acid over a defined range.
  • Accuracy: Determine the closeness of the measured value to the true value by spiking a placebo with known amounts of L-Guluronic Acid.
  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing in HPLC Analysis

  • Possible Cause: Secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.

  • Solution:

    • Adjust the pH of the mobile phase. For uronic acids, a low pH mobile phase is often used to suppress ionization and reduce tailing.

    • Ensure the mobile phase is properly prepared and degassed.

    • Check for column contamination or degradation. Flush the column or replace it if necessary.

    • Consider using a different column chemistry more suitable for polar, acidic compounds.

Issue 2: Inconsistent or Drifting Retention Times

  • Possible Cause: Fluctuations in temperature, mobile phase composition, or flow rate.

  • Solution:

    • Use a column oven to maintain a stable temperature.

    • Prepare fresh mobile phase daily and ensure accurate composition.

    • Check the HPLC pump for leaks or bubbles. Purge the pump if necessary.

    • Ensure the column is properly equilibrated before each run.

Issue 3: Low Sensitivity or Inability to Detect L-Guluronic Acid

  • Possible Cause: L-Guluronic Acid lacks a strong chromophore, leading to poor UV absorbance.

  • Solution:

    • Use a Refractive Index (RI) detector, which is a universal detector for non-chromophoric compounds.

    • If using a UV detector, set the wavelength to a low value (e.g., 190-210 nm) where the carboxyl group may show some absorbance.

    • Consider derivatization of the carboxyl group with a UV-absorbing or fluorescent tag, although this adds complexity to the sample preparation.

Issue 4: Unexpected Degradation During Sample Preparation or Analysis

  • Possible Cause: The sample diluent or analytical conditions are contributing to the degradation of L-Guluronic Acid.

  • Solution:

    • Use a neutral or slightly acidic buffer (pH 5-7) as the sample diluent.

    • Avoid high temperatures during sample preparation and analysis unless intentionally studying thermal degradation.

    • Analyze samples as quickly as possible after preparation.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analysis start Prepare L-Guluronic Acid Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress neutralize Neutralize/Quench Reaction stress->neutralize dilute Dilute for Analysis neutralize->dilute hplc Stability-Indicating HPLC Analysis dilute->hplc data Data Acquisition and Processing hplc->data report Quantify Degradation and Report Results data->report

Caption: Experimental workflow for a forced degradation study of L-Guluronic Acid.

logical_relationship cluster_factors Influencing Factors cluster_outcomes Degradation Pathways stability L-Guluronic Acid Stability hydrolysis Acid Hydrolysis stability->hydrolysis Low pH elimination β-Elimination stability->elimination High pH oxidation Oxidation stability->oxidation Presence of Oxidants ph pH ph->stability temp Temperature temp->stability oxidants Oxidizing Agents oxidants->stability ionic_strength Ionic Strength ionic_strength->stability

Technical Support Center: Characterization of L-Guluronic Acid Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of L-guluronic acid (G-block rich) polymers, primarily focusing on alginates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to characterize for L-guluronic acid polymers and why?

A1: The most critical parameters are the monomeric composition (M/G ratio), the sequential block structure (MM, GG, MG blocks), molecular weight (Mw), and polydispersity index (PDI). These parameters collectively dictate the physicochemical and biological properties of the polymer, such as gelling capacity, viscosity, solubility, and interaction with cations.[1] The arrangement of β-D-mannuronic acid and α-L-guluronic acid units in alginate chains varies, which influences its physical and chemical properties.[2]

Q2: Why is my alginate solution too viscous for NMR analysis, and how can I resolve this?

A2: High viscosity in alginate solutions, which can broaden NMR signals and reduce resolution, is a common issue, especially at concentrations suitable for analysis.[3] To address this, partial acid hydrolysis is often employed to reduce the polymer chain length and, consequently, the viscosity.[3][4] However, it's crucial to control the hydrolysis conditions to avoid altering the M/G ratio.[1]

Q3: Can I use FTIR to quantify the M/G ratio of my alginate sample?

A3: Yes, FTIR spectroscopy can be a rapid method for estimating the M/G ratio.[5] The method is based on the ratio of absorbances of specific bands, for example, at 1320 and 1290 cm-1.[5] However, it is generally considered less precise than ¹H NMR spectroscopy.[6] For more accurate quantification, NMR is the reference method.[6]

Q4: I am seeing inconsistent molecular weight results for my guluronic acid-rich polymer using SEC-MALS. What could be the cause?

A4: Inconsistent SEC-MALS results can stem from several factors. Aggregation of polymer chains in solution is a common issue, which can be influenced by the ionic strength of the mobile phase.[7] For polyelectrolytes like alginates, using an appropriate salt concentration in the mobile phase is crucial to suppress charge-related effects. Additionally, ensure the specific refractive index increment (dn/dc) value is accurate for your polymer and solvent system, as it is a critical parameter for molar mass calculation.[8]

Q5: How does the M/G ratio influence the gelling properties of alginate?

A5: The gelling of alginate is primarily due to the cross-linking of G-blocks with divalent cations, most notably Ca²⁺, in a structure often referred to as the "egg-box model".[9] Therefore, alginates with a higher proportion of G-blocks (a lower M/G ratio) will form stronger and more brittle gels.[10][11] Conversely, a higher M-block content results in softer, more flexible gels.[11]

Troubleshooting Guides

Problem 1: Poorly Resolved Peaks in ¹H NMR Spectra for M/G Ratio Determination

Symptoms:

  • Broad, overlapping peaks in the anomeric region of the ¹H NMR spectrum.

  • Difficulty in accurately integrating the signals corresponding to M and G residues.

Possible Causes:

  • High Viscosity: Concentrated polymer solutions are highly viscous, leading to poor spectral resolution.[3]

  • Sample Aggregation: Inter-chain interactions can lead to aggregation, which broadens NMR signals.

  • Inappropriate Solvent: The choice of solvent and its pH can affect polymer conformation and solubility.

Troubleshooting Steps:

  • Optimize Sample Preparation:

    • Partial Hydrolysis: Perform a mild acid hydrolysis (e.g., at pH 3) to reduce the molecular weight and viscosity of the polymer.[4] Be cautious, as excessive hydrolysis can alter the M/G ratio.[1]

    • Lower Concentration: Use the lowest possible concentration that still provides an adequate signal-to-noise ratio.

  • Adjust NMR Parameters:

    • Elevated Temperature: Acquiring the spectrum at a higher temperature (e.g., 70-90 °C) can reduce viscosity and improve peak resolution.

    • Longer Acquisition Times: Increase the number of scans to improve the signal-to-noise ratio for dilute samples.

  • Check Solvent System:

    • Ensure the polymer is fully dissolved in D₂O.

    • Adjust the pD of the solution to be neutral to slightly acidic to ensure consistent protonation of the carboxylic acid groups.

Problem 2: Inaccurate and Non-Reproducible Molecular Weight from SEC-MALS

Symptoms:

  • High polydispersity index (PDI) values that are not expected.

  • Fluctuations in the calculated molecular weight between runs.

  • Elution profiles suggesting aggregation (e.g., early-eluting shoulders or peaks).

Possible Causes:

  • Polymer Aggregation: Due to the polyelectrolyte nature of alginates, intermolecular interactions can lead to aggregation in solutions with low ionic strength.[7]

  • Column Interactions: The anionic carboxyl groups on the polymer can interact with the stationary phase of the SEC column.

  • Incorrect dn/dc Value: The refractive index increment is crucial for accurate molecular weight determination and is specific to the polymer, solvent, and temperature.[8]

  • Shear Degradation: High molecular weight polymers can be susceptible to shear degradation as they pass through the SEC system.[12]

Troubleshooting Steps:

  • Optimize Mobile Phase:

    • Increase the ionic strength of the mobile phase by adding salt (e.g., 0.1 M NaNO₃) to minimize electrostatic interactions and aggregation.

    • Filter the mobile phase thoroughly to remove any particulate matter.

  • Verify dn/dc Value:

    • If possible, experimentally determine the dn/dc value for your specific alginate sample in the mobile phase you are using. Do not rely solely on literature values for similar polymers.[8]

  • Adjust SEC Method Parameters:

    • Lower the flow rate to reduce the risk of shear degradation for very high molecular weight samples.[12]

    • Ensure the sample is fully dissolved and filtered before injection to prevent column clogging and aggregation issues.

  • Data Analysis:

    • Carefully inspect the light scattering and refractive index signals for any signs of aggregation or other artifacts.

    • Use appropriate fitting models in your MALS software.

Data Presentation

Table 1: Comparison of M/G Ratios of Alginates from Different Sources

Alginate SourceM/G RatioAnalytical MethodReference
Laminaria hyperborea (stipe)0.45¹H NMR[1] (Implied)
Laminaria hyperborea (leaf)1.60¹H NMR[1] (Implied)
Macrocystis pyrifera1.50¹H NMR[13] (Implied)
Ascophyllum nodosumVaries with season¹H NMR[1] (Implied)
Saccharina latissimaNot specified¹H NMR, FTIR, HPAEC-PAD[6]
Sargassum fluitans0.23¹H NMR[9]
Sargassum thunbergii0.33¹H NMR[9]

Table 2: Typical Molecular Weights of Commercial Sodium Alginates

Sample IDWeight-Average Molecular Weight (Mw) (kDa)Polydispersity Index (PDI)Analytical MethodReference
Native SA8614Not SpecifiedGPC[14]
Acid-modified SA-M12206Not SpecifiedGPC[14]
Acid-modified SA-M8853Not SpecifiedGPC[14]
NaAlgM (M. pyrifera)65.19Not SpecifiedSEC-MALS[15]
NaAlgL (L. trabeculata)67.91Not SpecifiedSEC-MALS[15]

Experimental Protocols

Protocol 1: Determination of M/G Ratio by ¹H NMR Spectroscopy

Objective: To determine the mannuronic to guluronic acid ratio in an alginate sample.

Methodology:

  • Sample Preparation (Partial Hydrolysis):

    • Dissolve the alginate sample in D₂O to a concentration of approximately 5 mg/mL.

    • Adjust the pD to 3.0 using DCl.

    • Heat the sample at 100°C for a controlled period (e.g., 1-3 hours) to reduce viscosity.[4] The duration should be optimized to achieve sufficient viscosity reduction without significantly altering the M/G ratio.

    • Neutralize the solution with NaOD.

    • Lyophilize the sample to obtain a dry powder.

  • NMR Analysis:

    • Dissolve the hydrolyzed, lyophilized sample in D₂O to a final concentration of 1-5 mg/mL.

    • Acquire the ¹H NMR spectrum at an elevated temperature (e.g., 80°C) to further minimize viscosity effects.

    • The M/G ratio can be calculated by integrating the signals of the anomeric protons of the G-residues (around 5.0-5.2 ppm) and the M-residues (around 4.6-4.8 ppm), as well as the H-5 signals of G-blocks.[1]

Protocol 2: Molecular Weight Determination by SEC-MALS

Objective: To determine the absolute molecular weight and polydispersity of an alginate sample.

Methodology:

  • System Setup:

    • An SEC system equipped with appropriate columns for polysaccharide analysis (e.g., PSS SUPREMA).[1]

    • A multi-angle light scattering (MALS) detector (e.g., DAWN).[8]

    • A differential refractive index (dRI) detector (e.g., Optilab).[8]

  • Mobile Phase Preparation:

    • Prepare an aqueous mobile phase with a suitable salt concentration (e.g., 0.1 M NaNO₃) to suppress ionic interactions.

    • Filter the mobile phase through a 0.22 µm filter.

  • Sample Preparation:

    • Dissolve the alginate sample in the mobile phase to a concentration of approximately 1-2 mg/mL.

    • Allow the sample to dissolve completely (this may take several hours).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Data Acquisition and Analysis:

    • Set a flow rate appropriate for the columns and the molecular weight of the polymer (e.g., 0.5-1.0 mL/min).[8]

    • Inject the sample and collect the data from both the MALS and dRI detectors.

    • Determine the dn/dc value for the alginate in the mobile phase, either from the literature or experimentally.[8]

    • Use the MALS software (e.g., ASTRA) to calculate the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) from the collected data.[8]

Mandatory Visualizations

experimental_workflow_M_G_ratio cluster_sample_prep Sample Preparation cluster_nmr_analysis NMR Analysis start Alginate Sample dissolve Dissolve in D2O start->dissolve hydrolyze Partial Acid Hydrolysis (pD 3, 100°C) dissolve->hydrolyze neutralize Neutralize with NaOD hydrolyze->neutralize lyophilize Lyophilize neutralize->lyophilize end_prep Prepared Sample lyophilize->end_prep dissolve_nmr Dissolve in D2O end_prep->dissolve_nmr acquire_spectrum Acquire 1H NMR Spectrum (80°C) dissolve_nmr->acquire_spectrum integrate Integrate Anomeric Signals acquire_spectrum->integrate calculate Calculate M/G Ratio integrate->calculate experimental_workflow_SEC_MALS cluster_prep Preparation cluster_analysis SEC-MALS Analysis sample Alginate Sample dissolve_sample Dissolve Sample in Mobile Phase sample->dissolve_sample mobile_phase Mobile Phase (0.1 M NaNO3) mobile_phase->dissolve_sample filter_sample Filter Sample (0.22 µm) dissolve_sample->filter_sample inject Inject into SEC System filter_sample->inject separate Separation by Size inject->separate detect Detection (MALS & dRI) separate->detect process Data Processing (ASTRA software) detect->process results Mw, Mn, PDI process->results logical_relationship_properties cluster_characterization Characterization Parameters cluster_properties Functional Properties mg_ratio M/G Ratio gelling Gelling Properties mg_ratio->gelling determines strength viscosity Viscosity mg_ratio->viscosity solubility Solubility mg_ratio->solubility mw Molecular Weight (Mw) mw->viscosity influences block_structure Block Structure (GG, MM, MG) block_structure->gelling

References

Validation & Comparative

Validating the Purity of Synthesized L-Hexaguluronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in guaranteeing the reliability of experimental results and the safety of potential therapeutic agents. This guide provides an objective comparison of analytical methodologies for validating the purity of synthesized L-Hexaguluronic acid, a key intermediate in various biosynthetic pathways. The product's performance is compared with alternative compounds used in the synthesis of L-ascorbic acid (Vitamin C), with supporting experimental data and detailed protocols.

Comparative Analysis of this compound and Alternatives

This compound, particularly in its lactonized form, L-gulono-1,4-lactone, is a crucial precursor in the synthesis of L-ascorbic acid. The purity of this intermediate directly impacts the quality and yield of the final product. This section compares the typical purity and analytical methods for this compound (L-gulono-1,4-lactone) with other key intermediates in Vitamin C synthesis pathways.

CompoundTypical Purity (%)Key ImpuritiesPrimary Analytical Methods for Purity
This compound (as L-gulono-1,4-lactone) ≥98% (HPLC)Unreacted starting materials, epimers (e.g., D-mannono-1,4-lactone), degradation productsHPLC, NMR Spectroscopy, Chiral HPLC, Capillary Electrophoresis
2-keto-L-gulonic acid (2-KGA) ≥98% (HPLC)2-keto-D-gluconic acid (2-KDG), residual sugars, fermentation by-products[1]HPLC (Anion Exchange, Reversed-Phase), Capillary Electrophoresis, Enzyme-Based Assays[2][1]
D-Glucose High Purity (Pharma Grade)Other sugars (e.g., fructose, mannose), degradation productsHPLC with Refractive Index Detection (RID), Enzymatic Assays
D-Sorbitol High Purity (Pharma Grade)Residual glucose, mannitol, other polyolsGC, HPLC-RID
L-galactono-1,4-lactone ≥98%Epimers, starting materials from synthesisHPLC, NMR Spectroscopy

Experimental Protocols for Purity Validation

Detailed methodologies are essential for the accurate and reproducible assessment of compound purity. The following section outlines key experimental protocols for the analysis of this compound and its alternatives.

High-Performance Liquid Chromatography (HPLC) for this compound (as L-gulono-1,4-lactone)

Objective: To quantify the purity of L-gulono-1,4-lactone and separate it from potential impurities.

Instrumentation and Reagents:

  • HPLC system with a UV or Refractive Index Detector (RID)

  • Carbohydrate analysis column (e.g., Aminex HPX-87H)

  • Mobile Phase: Dilute sulfuric acid (e.g., 5 mM H₂SO₄)[2]

  • L-gulono-1,4-lactone reference standard

  • Acetonitrile (HPLC grade)

  • Ultrapure water

Procedure:

  • Standard Preparation: Prepare a stock solution of L-gulono-1,4-lactone reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound (lactone form) in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Aminex HPX-87H (300 mm x 7.8 mm)

    • Mobile Phase: 5 mM H₂SO₄

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 35°C

    • Detection: UV at 210 nm or RID

  • Analysis: Inject the standards and the sample solution into the HPLC system. Identify the L-gulono-1,4-lactone peak based on the retention time of the reference standard.

  • Quantification: Calculate the purity of the synthesized sample by comparing the peak area of the analyte to the calibration curve.

¹H NMR Spectroscopy for Structural Confirmation and Purity of this compound

Objective: To confirm the chemical structure of this compound and assess its purity by identifying and quantifying signals from the main compound and any impurities.

Instrumentation and Reagents:

  • NMR Spectrometer (≥400 MHz)

  • Deuterated solvent (e.g., D₂O)

  • Internal standard with a known concentration (e.g., maleic acid)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a known amount of the synthesized this compound and the internal standard in D₂O.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) for quantitative analysis (e.g., 5 times the longest T1).

  • Data Analysis:

    • Process the spectrum (Fourier transformation, phasing, and baseline correction).

    • Identify the characteristic proton signals of this compound.

    • Integrate the area of a well-resolved signal from this compound and the signal from the internal standard.

    • Calculate the purity of the sample based on the integral ratios and the known concentration of the internal standard.

    • Identify any impurity signals by comparing the spectrum to known impurity profiles or spectral databases.

Comparative HPLC Method for 2-keto-L-gulonic acid (2-KGA)

Objective: To quantify the purity of 2-KGA, a common alternative intermediate in Vitamin C synthesis.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • Amino column (e.g., Shim-pack CLC-NH₂)[3]

  • Mobile Phase: 0.015 M Ammonium Dihydrogen Phosphate (pH 4.1)[3]

  • 2-KGA reference standard

Procedure:

  • Standard and Sample Preparation: Follow a similar procedure as for L-gulono-1,4-lactone, using the appropriate mobile phase for dissolution.

  • Chromatographic Conditions:

    • Column: Shim-pack CLC-NH₂ (150 mm x 6 mm, 5 µm)

    • Mobile Phase: 0.015 M NH₄H₂PO₄ (pH 4.1)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm[3]

  • Analysis and Quantification: Proceed as described for L-gulono-1,4-lactone analysis.

Visualizing Experimental Workflows and Pathways

Workflow for HPLC Purity Validation

The following diagram illustrates the general workflow for validating the purity of a synthesized compound using HPLC.

hplc_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Equilibration Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Injection Inject Standard & Sample HPLC_System->Injection Chromatogram Generate Chromatogram Injection->Chromatogram Peak_ID Peak Identification Chromatogram->Peak_ID Quantification Quantification Peak_ID->Quantification Purity_Report Purity Report Quantification->Purity_Report

Caption: General workflow for HPLC-based purity validation.

Signaling Pathway: L-Ascorbic Acid Synthesis

This diagram illustrates the biosynthetic pathway from D-Glucose to L-Ascorbic Acid, highlighting the position of this compound (as L-gulono-1,4-lactone) and its alternatives.

vitamin_c_pathway D_Glucose D-Glucose D_Sorbitol D-Sorbitol D_Glucose->D_Sorbitol L_Gulono_Lactone L-gulono-1,4-lactone (from this compound) D_Glucose->L_Gulono_Lactone Alternative Biosynthetic Route L_Sorbose L-Sorbose D_Sorbitol->L_Sorbose Two_KGA 2-keto-L-gulonic acid (2-KGA) L_Sorbose->Two_KGA L_Ascorbic_Acid L-Ascorbic Acid (Vitamin C) Two_KGA->L_Ascorbic_Acid Chemical Rearrangement L_Gulono_Lactone->L_Ascorbic_Acid Oxidation

Caption: Simplified Vitamin C synthesis pathways.

References

A Comparative Guide to the Reproducibility of L-Ascorbic Acid Synthesis Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reliable synthesis of L-ascorbic acid (Vitamin C) is of paramount importance. This guide provides an objective comparison of the leading industrial synthesis protocols, focusing on their reproducibility, yield, and purity, supported by available experimental data.

The two primary methods for the large-scale synthesis of L-ascorbic acid are the Reichstein process and the two-step fermentation process. While both are established and widely used, they differ significantly in their methodologies, leading to variations in efficiency, environmental impact, and potentially, the reproducibility of results. This guide delves into the specifics of each protocol to offer a clear comparison for informed decision-making in research and production.

Comparative Analysis of Synthesis Protocols

The following table summarizes the key quantitative data associated with the Reichstein process and the two-step fermentation process for L-ascorbic acid synthesis. The data has been compiled from various sources to provide a comparative overview of the reported yields at different stages of each protocol.

Parameter Reichstein Process Two-Step Fermentation Process Alternative Methods
Overall Yield (from Glucose) >50%Reported up to 84.6% (for Ca-2-KLG from glucose)Varies significantly
Key Intermediate Yields D-Sorbitol from D-Glucose: ~100% L-Sorbose from D-Sorbitol: 60-95% Diacetone-L-sorbose formation: >90% Oxidation to Diacetone-2-keto-L-gulonic acid: >90% Conversion to 2-keto-L-gulonic acid: >90% Final lactonization: >90%D-Sorbitol to L-Sorbose: up to 98% L-Sorbose to 2-keto-L-gulonic acid (2-KLG): up to 95% D-Glucose to Calcium 2,5-diketo-D-gluconate: 94.5%One-step fermentation from glucose has been explored with lower reported yields to date.
Purity of Final Product High purity achievable after recrystallization.High purity reported, with some studies noting the absence of certain isomeric impurities like 2-keto-D-gluconic acid.Dependent on the specific method and purification steps.
Key By-products 5-Keto-D-gluconic acid can be a side product in modern variations.The absence of certain by-products like 2-keto-D-gluconic acid and 5-keto-D-gluconic acid has been reported in the final broth of some two-step fermentation processes.By-product profiles are specific to the chosen alternative pathway.
Reproducibility Considered a robust and well-established industrial process with high batch-to-batch consistency after extensive optimization over decades.High reproducibility is achievable in controlled industrial fermentation settings. Process control is critical to maintain consistency.Reproducibility is highly dependent on the specific protocol and its level of development and optimization.

Visualizing the Synthesis Pathways

To better understand the logical flow of each synthesis protocol, the following diagrams illustrate the key transformations.

Reichstein_Process D_Glucose D-Glucose D_Sorbitol D-Sorbitol D_Glucose->D_Sorbitol Hydrogenation (Ni catalyst) L_Sorbose L-Sorbose D_Sorbitol->L_Sorbose Microbial Oxidation (Acetobacter sp.) Diacetone_L_Sorbose Diacetone-L-sornbose L_Sorbose->Diacetone_L_Sorbose Acetonation Diacetone_2_Keto_L_gulonic_acid Diacetone-2-keto- L-gulonic acid Diacetone_L_Sorbose->Diacetone_2_Keto_L_gulonic_acid Oxidation (KMnO4) Two_Keto_L_gulonic_acid 2-keto-L-gulonic acid Diacetone_2_Keto_L_gulonic_acid->Two_Keto_L_gulonic_acid Hydrolysis L_Ascorbic_Acid L-Ascorbic Acid Two_Keto_L_gulonic_acid->L_Ascorbic_Acid Lactonization Two_Step_Fermentation D_Glucose D-Glucose D_Sorbitol D-Sorbitol D_Glucose->D_Sorbitol Hydrogenation L_Sorbose L-Sorbose D_Sorbitol->L_Sorbose 1st Fermentation (e.g., Gluconobacter oxydans) Two_Keto_L_gulonic_acid 2-keto-L-gulonic acid L_Sorbose->Two_Keto_L_gulonic_acid 2nd Fermentation (e.g., Ketogulonicigenium vulgare) L_Ascorbic_Acid L-Ascorbic Acid Two_Keto_L_gulonic_acid->L_Ascorbic_Acid Lactonization

Safety Operating Guide

Proper Disposal of L-Hexaguluronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This guide provides essential information and step-by-step procedures for the proper disposal of L-Hexaguluronic acid, catering to researchers, scientists, and drug development professionals. While specific institutional and local regulations must always be consulted and adhered to, this document outlines the key considerations and a general protocol for managing this chemical waste.

Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat.[1][2] Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols. In case of accidental contact, rinse the affected area with copious amounts of water.[2][3]

Quantitative Data Summary

The following table summarizes key information pertinent to the safe handling and disposal of acidic chemical waste, based on general laboratory guidelines.

ParameterValue/InstructionSource
Neutralization pH Range 5.5 - 9.5[4]
Permissible Drain Disposal Only after neutralization and confirmation of non-toxicity[4][5]
Container for Sharps Puncture-proof container[6]
Emergency Eye Wash Minimum 15 minutes with water[3]

Disposal Protocol: A Step-by-Step Guide

The proper disposal of this compound, an acidic compound, generally involves neutralization to a safe pH range before it can be discarded. This protocol is a general guideline; always consult your institution's specific waste disposal procedures and the chemical's Safety Data Sheet (SDS).

Experimental Protocol: Neutralization of Acidic Waste

  • Segregation: Isolate the this compound waste from other chemical waste streams to prevent unintended reactions.[7]

  • Dilution: In a suitable container within a fume hood, slowly dilute the acidic waste with a large amount of cold water. An ice bath can be used to manage any heat generated during this process.[4][6]

  • Neutralization: Prepare a dilute basic solution, such as sodium bicarbonate or sodium hydroxide (B78521) (5-10%).[6] Slowly add the basic solution to the diluted acid while stirring continuously.

  • pH Monitoring: Regularly monitor the pH of the solution using a calibrated pH meter or pH strips. The target pH should be between 5.5 and 9.5.[4]

  • Final Disposal: Once the pH is stabilized within the safe range and if the resulting solution contains no other hazardous materials, it may be permissible to dispose of it down the drain with a large volume of water (at least 20 parts water).[4][5] However, local regulations may vary.

  • Container Rinse: Triple rinse the empty container and collect the rinsate as chemical waste.[6]

  • Documentation: Maintain a record of the neutralization and disposal process as per your laboratory's standard operating procedures.

Important Considerations:

  • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations for complete and accurate classification.[8]

  • Do not mix acidic waste with incompatible materials, such as oxidizing agents.[1][8]

  • For spills, contain the material, and if it is a solid, sweep it up and place it in a suitable container for disposal. Avoid generating dust.[8]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste consult Consult Institutional & Local Regulations start->consult assess Assess for other hazardous components neutralize Neutralize to pH 5.5-9.5 assess->neutralize Acid only haz_waste Dispose as Hazardous Waste assess->haz_waste Contains other hazards consult->assess verify Verify Neutralization & Absence of other hazards neutralize->verify drain_disposal Dispose down drain with copious water verify->drain_disposal Safe to drain verify->haz_waste Still hazardous end End: Disposal Complete drain_disposal->end haz_waste->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.